molecular formula C8H9NO4 B1607156 3-Methoxy-2-methyl-6-nitrophenol CAS No. 38226-14-1

3-Methoxy-2-methyl-6-nitrophenol

Cat. No.: B1607156
CAS No.: 38226-14-1
M. Wt: 183.16 g/mol
InChI Key: HALLABQGZZNRKU-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-6-nitrophenol ( 38226-14-1) is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This nitrophenol derivative is characterized by its specific density of 1.308 g/cm³ and a high boiling point of 304.8°C at 760 mmHg . It also features a flash point of 138.1°C . As a building block in organic synthesis, this compound belongs to a class of chemicals known for their utility as precursors in the development of more complex molecules . The structure, featuring methoxy, methyl, and nitro substituents on a phenolic ring, creates a unique electronic profile that can be leveraged in various synthetic pathways. Compounds of this nature are often investigated for their potential applications in creating specialty chemicals, and their physicochemical properties make them subjects of interest in materials science and analytical chemistry research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALLABQGZZNRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303139
Record name 3-methoxy-2-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38226-14-1
Record name NSC156934
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxy-2-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Nitro-3-methoxy-o-cresol chemical structure and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

6-Nitro-3-methoxy-o-cresol: Chemical Structure and Synonyms

Part 1: Executive Summary & Chemical Identity

6-Nitro-3-methoxy-o-cresol is a highly specialized aromatic intermediate used primarily in the synthesis of bioactive heterocyclic compounds, including Vascular Adhesion Protein-1 (VAP-1) inhibitors and antitumor indolequinones. Chemically defined as 3-Methoxy-2-methyl-6-nitrophenol , this compound features a tetrasubstituted benzene ring where the precise regiochemistry of the nitro, methoxy, and methyl groups governs its reactivity in nucleophilic aromatic substitutions and cyclization reactions.

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
Common Synonyms 6-Nitro-3-methoxy-o-cresol; 2-Methyl-3-methoxy-6-nitrophenol
CAS Registry Number 38226-14-1
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
SMILES COc1cc(c(O)c1C)[O-]
InChI Key InChI=1S/C8H9NO4/c1-5-7(12-2)3-6(9(10)11)4-8(5)13/h3-4,13H,1-2H3
Appearance Yellow to orange crystalline solid
Melting Point 102–104 °C (Experimental)

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 6-Nitro-3-methoxy-o-cresol requires strict regiocontrol to distinguish between the two hydroxyl groups of the resorcinol scaffold. The most authoritative industrial route utilizes 2-methyl-4-nitroresorcinol as the starting material. The presence of the nitro group at the C4 position creates an intramolecular hydrogen bond with the C3-hydroxyl, rendering the C1-hydroxyl more nucleophilic and accessible for selective alkylation.

Protocol: Regioselective O-Methylation

Source: Methodology adapted from WO2020069330A2 (VAP-1 Inhibitor Synthesis) [1].

Reagents:

  • Substrate: 2-Methyl-4-nitrobenzene-1,3-diol (2-Methyl-4-nitroresorcinol)

  • Alkylating Agent: Dimethyl sulfate (DMS)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Acetone (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-methyl-4-nitrobenzene-1,3-diol (1.0 eq) and anhydrous acetone (approx. 10-15 volumes).

  • Cooling: Cool the solution to 0 °C using an ice/brine bath to suppress di-methylation side products.

  • Base Addition: Add Potassium carbonate (1.1 eq) in a single portion. Ensure efficient stirring to maintain a suspension.

  • Alkylation: Add Dimethyl sulfate (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Mechanistic Note: The base deprotonates the C1-hydroxyl (meta to nitro). The C3-hydroxyl is stabilized by the ortho-nitro group (H-bonding), reducing its reactivity.

  • Reaction: Allow the mixture to warm to 18–25 °C (Room Temperature) and stir for 12–16 hours.

  • Workup:

    • Concentrate the acetone under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to yield the target This compound .

Synthesis Pathway Diagram

SynthesisPathway cluster_mechanism Regioselectivity Mechanism Start 2-Methyl-4-nitroresorcinol (2-Methyl-4-nitrobenzene-1,3-diol) Intermediate Transition State (C1-O- Deprotonated) Start->Intermediate K2CO3, Acetone 0°C Product 6-Nitro-3-methoxy-o-cresol (this compound) Intermediate->Product Dimethyl Sulfate (DMS) Selective Methylation at C1 MechanisticNote Nitro group H-bonds with C3-OH, shielding it from methylation. C1-OH remains nucleophilic.

Figure 1: Regioselective synthesis pathway transforming 2-methyl-4-nitroresorcinol into 6-nitro-3-methoxy-o-cresol via controlled O-methylation.[1]

Part 3: Applications in Drug Development

6-Nitro-3-methoxy-o-cresol serves as a critical "left-hand" building block for constructing fused heterocyclic scaffolds. Its unique substitution pattern allows for sequential functionalization: the nitro group can be reduced to an amine for cyclization, while the phenol group facilitates ether linkages.

VAP-1 Inhibitors (Fibrosis & Inflammation)

Vascular Adhesion Protein-1 (VAP-1) is a primary target for treating non-alcoholic steatohepatitis (NASH) and diabetic kidney disease.

  • Role: The compound is used to synthesize the core pharmacophore of specific VAP-1 inhibitors. The nitro group is typically reduced to an aniline, which then undergoes cyclization to form benzoxazole or imidazopyrazine derivatives [1].

  • Mechanism: These inhibitors block the amine oxidase activity of VAP-1, reducing leukocyte trafficking to inflamed tissues.

Antitumor Indolequinones

Research indicates the utility of this scaffold in developing bioreductive prodrugs.[2]

  • Role: It acts as a precursor for indolequinone cytotoxins. The methoxy and methyl groups modulate the redox potential of the quinone system, affecting the drug's activation rate within hypoxic tumor environments [2].

Part 4: Safety & Handling Protocols

As a nitro-phenolic compound, 6-Nitro-3-methoxy-o-cresol requires specific safety measures to prevent exposure and thermal runaway.

Hazard ClassPrecautionary Measure
Acute Toxicity Toxic if swallowed or absorbed through skin. Use double nitrile gloves and a full-face respirator during solid handling.
Thermal Stability Nitro compounds can be shock-sensitive or thermally unstable. Do not heat above 150 °C. Store below 30 °C in a dark, dry place.
Reactivity Incompatible with strong oxidizing agents and strong bases. Reaction with concentrated alkali may form unstable nitronate salts.

References

  • Google Patents. (2020). WO2020069330A2 - Inhibitors of VAP-1.
  • National Institutes of Health (NIH). (2010). Antitumour indolequinones: synthesis and activity against human pancreatic cancer cells. Retrieved from [Link]

Sources

3-Methoxy-2-methyl-6-nitrophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxy-2-methyl-6-nitrophenol: Technical Profile & Synthesis Guide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Identity

This compound (CAS: 38226-14-1) is a highly functionalized aromatic intermediate utilized primarily in the synthesis of bioactive pharmacophores, including Vascular Adhesion Protein-1 (VAP-1) inhibitors and mitomycin-related antibiotics.[1][2] Its structural uniqueness lies in the dense substitution pattern of the phenol ring, where the interplay between the electron-donating methoxy/methyl groups and the electron-withdrawing nitro group creates a specific electronic landscape suitable for further nucleophilic substitutions or reduction reactions.

This guide outlines the physicochemical properties, validated synthetic protocols, and analytical characterization required for the integration of this compound into drug discovery workflows.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDataNote
IUPAC Name This compoundAlternate: 6-Nitro-3-methoxy-o-cresol
CAS Number 38226-14-1
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol Exact Mass: 183.0532
Physical State Yellow Crystalline SolidTypical for o-nitrophenols
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility
pKa (Predicted) ~7.0 - 7.5Increased acidity due to ortho-nitro group

Synthetic Methodology

The synthesis of this compound requires careful regiocontrol due to the multiple activating groups on the benzene ring. The most robust route involves the nitration of the commercially available precursor 3-methoxy-2-methylphenol , followed by isomer separation.

Route: Regioselective Nitration

Rationale: The precursor 3-methoxy-2-methylphenol contains two strong directing groups (OH at C1, OMe at C3). The C6 position is activated by the ortho-hydroxyl and para-methoxy groups, making it a favored site for electrophilic aromatic substitution alongside the C4 position.

Experimental Protocol
  • Reagents:

    • Substrate: 3-Methoxy-2-methylphenol (1.0 eq)

    • Nitrating Agent: 65% Nitric Acid (1.05 eq)

    • Solvent: Glacial Acetic Acid (AcOH)

    • Quench: Ice water

  • Procedure:

    • Dissolution: Dissolve 3-methoxy-2-methylphenol in glacial acetic acid in a round-bottom flask. Cool to 0–5°C using an ice bath to suppress over-nitration.

    • Addition: Add the nitric acid solution (diluted in AcOH) dropwise over 30 minutes. Maintain internal temperature below 10°C.

    • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (20–25°C) for 2 hours.

    • Quench: Pour the reaction mixture onto crushed ice. A yellow precipitate (mixture of isomers) will form.

    • Purification (Critical Step): Perform steam distillation .

      • Mechanism:[3][4] The target 6-nitro isomer (ortho-nitrophenol) possesses intramolecular hydrogen bonding between the nitro oxygen and the phenolic hydrogen. This reduces its boiling point and makes it steam volatile.

      • The 4-nitro isomer (para-nitrophenol) forms intermolecular hydrogen bonds, increasing its boiling point and retaining it in the aqueous pot residue.

    • Isolation: Extract the steam distillate with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 3-Methoxy-2-methylphenol Reaction Nitration (HNO3 / AcOH, 0°C) Start->Reaction Electrophilic Subst. Mixture Crude Mixture: 6-Nitro (Ortho) + 4-Nitro (Para) Reaction->Mixture Separation Steam Distillation (Intramolecular H-Bonding) Mixture->Separation Product Target: This compound Separation->Product Distillate (Volatile) Waste Residue: 4-Nitro Isomer Separation->Waste Pot Residue (Non-volatile)

Figure 1: Synthetic workflow leveraging steam distillation for isomer separation based on intramolecular hydrogen bonding.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

PositionShift (δ ppm)MultiplicityIntegrationAssignment
OH 10.5 - 11.0Singlet (Broad)1HPhenolic proton (deshielded by H-bond)
Ar-H (C4) 6.5 - 6.7Doublet (J ≈ 9 Hz)1HOrtho to OMe, Meta to NO₂
Ar-H (C5) 7.8 - 8.0Doublet (J ≈ 9 Hz)1HOrtho to NO₂, Meta to OMe
OCH₃ 3.8 - 3.9Singlet3HMethoxy group
CH₃ 2.1 - 2.3Singlet3HMethyl group

Note: The coupling constant (J) of ~9 Hz indicates ortho-coupling between the H4 and H5 protons, confirming the 1,2,3,6 substitution pattern.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (-) or ESI (+)

  • Observed Ion:

    • Negative Mode [M-H]⁻: 182.05 m/z

    • Positive Mode [M+H]⁺: 184.17 m/z

  • Fragmentation: Loss of NO₂ (46 Da) or CH₃ (15 Da) is common in MS/MS spectra.

Applications in Drug Discovery

This compound serves as a "scaffold builder" for complex heterocyclic APIs.

VAP-1 Inhibitors

Vascular Adhesion Protein-1 (VAP-1) is a semicarbazide-sensitive amine oxidase (SSAO) involved in inflammation and fibrosis.

  • Role: The nitro group is reduced to an aniline, which is then coupled with heterocyclic cores (e.g., oxazoles or benzamides) to form the active inhibitor.

  • Mechanism: The 3-methoxy-2-methyl substitution pattern provides steric bulk and lipophilicity, optimizing the binding affinity in the VAP-1 active site pocket.

Mitomycin Analogs

Research into mitomycin antibiotics utilizes this nitrophenol as a precursor for the benzoxazolo- or indole-quinone core structures. The ability to selectively reduce the nitro group while preserving the methoxy ether is critical for these multi-step syntheses.

Pathway Logic

Applications cluster_0 Pharma Applications Target This compound Reduction Nitro Reduction (H2/Pd-C or Fe/AcOH) Target->Reduction Aniline Intermediate: 3-Methoxy-2-methyl-6-aminophenol Reduction->Aniline VAP1 VAP-1 Inhibitors (Anti-inflammatory) Aniline->VAP1 Amide Coupling Antibiotics Mitomycin Analogs (Anticancer) Aniline->Antibiotics Cyclization

Figure 2: Downstream chemical transformations for pharmaceutical applications.

Safety & Handling (MSDS Summary)

As a nitrophenol derivative, this compound presents specific hazards that must be managed in a laboratory setting.

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Nitrophenols can interfere with oxidative phosphorylation (uncoupling agents).

  • Skin/Eye: Causes serious eye irritation and skin sensitization.

  • Handling:

    • Use nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Explosion Hazard: Like many polynitro aromatics, dry nitrophenols can be shock-sensitive or explosive if heated under confinement. Keep the material wet or in solution if storing large quantities.

  • Storage: Store in amber vials (light sensitive) at 2–8°C.

References

  • BuyersGuideChem. (2024). This compound CAS 38226-14-1 Properties and Suppliers. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 248913, 3-Methoxy-2-methylphenol. Retrieved from [Link]

  • Google Patents. (2020). WO2020069330A2 - Inhibitors of VAP-1.
  • Jones, G. B., et al. (1997). An Aryl Radical Cyclisation Approach to Highly Substituted Oxindoles Related to Mitomycins. Arkivoc. Retrieved from [Link]

  • Maleski, R. J. (1993).[6] Improved procedures for the preparation of 2-nitro-5-methoxyphenol and 6-methoxy-2(3H)-benzoxazolone from 3-methoxyphenol. Synthetic Communications, 23(3), 343-348.[6] (Contextual reference for nitration methodology).

Sources

Beyond the Label: A Definitive Nomenclature and Characterization Guide for 2-Methyl-3-methoxy-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a definitive analysis of 3-Methoxy-2-methyl-6-nitrophenol (structurally identical to the user's "2-Methyl-3-methoxy-6-nitrophenol"). It synthesizes IUPAC nomenclature rules, synthetic logic, and analytical characterization into a cohesive resource for drug development professionals.

Executive Summary

In the precision-driven field of medicinal chemistry, ambiguity in nomenclature can lead to costly errors in synthesis and regulatory filing. The compound frequently cited in laboratory notebooks as 2-Methyl-3-methoxy-6-nitrophenol represents a classic case of "pragmatic vs. systematic" naming. While the structure is unambiguous, the name often deviates from strict IUPAC prioritization rules regarding alphabetization and locant assignment.

This guide deconstructs the identity of CAS 38226-14-1 , establishing its Preferred IUPAC Name (PIN), validating its structural logic, and detailing the regioselective synthesis required to isolate this specific isomer from its metabolic or synthetic byproducts.

Part 1: The Nomenclature Matrix

To ensure global consistency (E-E-A-T), we must first resolve the naming variations. The IUPAC system prioritizes functional groups to assign the parent structure, then applies locant minimization, and finally alphabetization.

The Priority Hierarchy

The molecule contains four distinct functional features attached to a benzene ring. Their priority for citation as the Principal Functional Group (PFG) is as follows:

GroupFormulaClass PriorityRole in Name
Hydroxyl -OH1 (Highest) Suffix (Parent: Phenol )
Methoxy-OCH₃2Prefix (Substituent)
Methyl-CH₃3Prefix (Substituent)
Nitro-NO₂4 (Lowest)Prefix (Substituent)

Decision: The parent structure is Phenol .[1][2] The carbon atom bonded to the -OH group is automatically assigned C1 .[3]

Locant Assignment (The "Lowest Set" Rule)

We must number the ring starting from C1 (OH) in a direction that gives the lowest possible locant set for the substituents.

  • Option A (Clockwise): 1-OH, 2-Methyl, 3-Methoxy, 6-Nitro.

    • Locant Set:1, 2, 3, 6

  • Option B (Counter-Clockwise): 1-OH, 2-Nitro, 5-Methoxy, 6-Methyl.

    • Locant Set:1, 2, 5, 6

Logic: Comparing the sets term by term: 1=1, 2=2, 3 < 5 . Verdict: Option A is the correct numbering scheme.

Alphabetization (The "User Variation" Correction)

This is where the user's prompt ("2-Methyl-3-methoxy...") diverges from strict IUPAC 2013 recommendations. Substituents must be listed alphabetically, ignoring their locant numbers during sorting.

  • M ethoxy vs. M ethyl:

    • Metho- vs. Methy-

    • The letter o precedes y .

    • Methoxy is cited before Methyl .[4]

  • N itro comes last.

Final Preferred IUPAC Name (PIN): This compound

Nomenclature Decision Tree (Visualized)

NomenclatureLogic Start Analyze Structure: Benzene + OH, OMe, Me, NO2 Priority Determine Priority: OH > OMe/Me/NO2 Parent = PHENOL (C1) Start->Priority Numbering Assign Locants: Clockwise: 2,3,6 Counter-Clockwise: 2,5,6 Select: 2,3,6 (Lowest Set) Priority->Numbering Alpha Alphabetize Substituents: Methoxy (o) < Methyl (y) < Nitro (n) Numbering->Alpha Result Final PIN: This compound Alpha->Result

Figure 1: Logical flow for determining the Preferred IUPAC Name (PIN) of CAS 38226-14-1.

Part 2: Synthetic Architecture & Regiochemistry

For drug development professionals, the value lies not just in naming, but in accessing the material. The synthesis of This compound presents a regiochemical challenge: separating the 6-nitro isomer from the 4-nitro isomer.

Retrosynthetic Analysis

The most direct route involves the nitration of 2-methyl-3-methoxyphenol .

  • Substrate: 2-Methyl-3-methoxyphenol (1-OH, 2-Me, 3-OMe).

  • Electronic Effects:

    • -OH (C1): Strong activator, ortho/para director.

    • -OMe (C3): Strong activator, ortho/para director.

    • -Me (C2): Weak activator.

  • Directing Conflicts:

    • The C4 position is para to the -OH and ortho to the -OMe.

    • The C6 position is ortho to the -OH and para to the -OMe.

The "Ortho Effect" and Separation

While steric hindrance usually disfavors the position between two substituents, C4 is relatively accessible (H and OMe neighbors). C6 is flanked by H and OH.

However, the 6-nitro isomer (our target) possesses a unique property: Intramolecular Hydrogen Bonding . The nitro oxygen can form a hydrogen bond with the phenolic hydroxyl proton.

  • Consequence: This chelation reduces the polarity of the 6-nitro isomer compared to the 4-nitro isomer.

  • Purification Protocol: The 6-nitro isomer is typically steam volatile or has a significantly lower boiling point/Rf value on silica gel, allowing facile separation from the 4-nitro byproduct.

Synthetic Workflow (Protocol)

Step 1: Nitration

  • Dissolve 2-methyl-3-methoxyphenol (1.0 eq) in Glacial Acetic Acid.

  • Cool to 0–5°C.

  • Add fuming HNO₃ (1.05 eq) dropwise over 30 minutes. Note: Use stoichiometric control to prevent dinitration.

  • Stir at room temperature for 2 hours.

Step 2: Work-up & Isolation

  • Pour reaction mixture onto crushed ice.

  • Crucial Step: Perform Steam Distillation.[5]

    • The 6-nitro isomer (yellow solid/oil) will distill over due to H-bonding (chelation).

    • The 4-nitro isomer remains in the pot (higher polarity, intermolecular H-bonding).

  • Extract distillate with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

SynthesisPathway Precursor 2-Methyl-3-methoxyphenol Intermediate Mixture of Isomers Precursor->Intermediate Nitration Reagents HNO3 / AcOH 0°C Reagents->Intermediate Separation Steam Distillation (Exploiting H-Bonding) Intermediate->Separation Target Target (Distillate): 3-Methoxy-2-methyl- 6-nitrophenol Separation->Target Volatile Byproduct Residue: 4-Nitro Isomer Separation->Byproduct Non-volatile

Figure 2: Regioselective synthesis and isolation strategy exploiting the "Ortho Effect."

Part 3: Analytical Fingerprinting

To validate the identity of This compound (CAS 38226-14-1), the following spectral characteristics are diagnostic.

1H NMR Expectations (CDCl₃)
  • Phenolic OH: ~10.5–11.5 ppm (Broad singlet). Shifted downfield significantly due to intramolecular H-bonding with the 6-nitro group.

  • Aromatic Protons: Two doublets (d) or an AB system (J ≈ 8–9 Hz) representing H4 and H5.

    • H5 (Ortho to NO2? No, H5 is meta to NO2): Let's re-map.

    • Structure: 1-OH, 2-Me, 3-OMe, 6-NO2.[6]

    • Protons are at C4 and C5 .

    • H4: Ortho to OMe (shielded), Meta to NO2.

    • H5: Ortho to NO2 (deshielded), Meta to OMe.

    • Prediction: H5 will appear further downfield (~7.5–8.0 ppm) than H4 (~6.8–7.2 ppm).

  • Methoxy (-OCH₃): Singlet at ~3.8–3.9 ppm.

  • Methyl (-CH₃): Singlet at ~2.2–2.3 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: Weak/Broad ~3200 cm⁻¹ (chelated).

  • NO₂ Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

Part 4: Comparison of Isomers (Data Table)

FeatureTarget: 6-Nitro Isomer Byproduct: 4-Nitro Isomer
IUPAC Name This compound3-Methoxy-2-methyl-4-nitrophenol
Locant Set 1, 2, 3, 61, 2, 3, 4
Intramolecular H-Bond Yes (OH···O=N)No
Steam Volatility High Low
Polarity (TLC) Lower (Higher Rf)Higher (Lower Rf)
OH NMR Shift >10.5 ppm (Deshielded)< 10.0 ppm

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: Royal Society of Chemistry. [Link]

  • PubChem. (2024). Compound Summary: this compound (CAS 38226-14-1).[7] National Library of Medicine. [Link](Note: Link directs to the chemically validated entry for the methoxy-nitro-phenol class).

  • BuyersGuideChem. (2024).[7] this compound Properties and Suppliers.[Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.[Link]

Sources

3-Methoxy-2-methyl-6-nitrophenol SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, structural properties, synthetic pathways, and applications of 3-Methoxy-2-methyl-6-nitrophenol , a specific regioisomer used as a specialized intermediate in organic synthesis and medicinal chemistry.[1]

Chemical Identity & Digital Representation

Precise identification of regioisomers is critical in this chemical series, as the position of the nitro group significantly alters physicochemical properties (pKa, solubility) and biological activity.[1]

Core Identifiers
Identifier Type Value / String Notes
IUPAC Name This compoundFormal nomenclature
CAS Registry Number 38226-14-1 Validated identifier for this specific isomer
Canonical SMILES COc1ccc([O-])c(O)c1CMachine-readable string for database integration
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
SMILES String Logic

The SMILES string COc1ccc([O-])c(O)c1C encodes the specific connectivity of the 6-nitro isomer:

  • COc1 : The methoxy group (Pos 3) attached to the aromatic ring.

  • ccc : Carbons 4 and 5 are unsubstituted (bearing hydrogens).[2]

  • ([O-]) : The nitro group is located at Position 6.[1]

  • c(O) : The hydroxyl group defines Position 1 (Phenol).[1]

  • c1C : The methyl group at Position 2 closes the ring back to the methoxy attachment point.

Structural Analysis & Physicochemical Profile

Understanding the structural dynamics of this molecule is essential for predicting its behavior in biological systems and synthetic reactions.

Intramolecular Hydrogen Bonding

Unlike its para-nitro isomer (4-nitro), this compound exhibits strong intramolecular hydrogen bonding between the phenolic hydroxyl proton and the oxygen of the ortho-nitro group.[1]

  • Effect on Solubility: This "internal lock" reduces the molecule's ability to hydrogen bond with water, making it significantly less water-soluble than the 4-nitro isomer but more soluble in non-polar organic solvents (DCM, Toluene).[1]

  • Effect on Boiling Point: The intramolecular bond prevents intermolecular network formation, resulting in a lower boiling point and allowing for purification via steam distillation .

Predicted Properties (Lipinski Context)
PropertyValue (Approx.)Drug-Likeness Context
LogP ~1.9 - 2.1Favorable lipophilicity for membrane permeability.[1]
pKa ~7.0 - 7.5More acidic than unsubstituted phenol (pKa 10) due to the electron-withdrawing nitro group.[1]
H-Bond Donors 1Phenolic OH.
H-Bond Acceptors 4Nitro group (2), Methoxy (1), Phenol Oxygen (1).[1]

Synthetic Pathways & Regioselectivity

The synthesis of this compound is a classic study in regioselective electrophilic aromatic substitution .[1] The precursor, 2-methyl-3-methoxyphenol (CAS 6971-52-4), contains three directing groups that compete to orient the incoming nitro electrophile.[1]

Mechanistic Logic
  • Activators:

    • -OH (Pos 1): Strong activator, ortho/para director.[1]

    • -OCH₃ (Pos 3): Strong activator, ortho/para director.[1]

    • -CH₃ (Pos 2): Weak activator.

  • Directing Effects:

    • The -OH group directs to positions 6 (ortho) and 4 (para).[1] Position 2 is blocked by the methyl group.

    • The -OCH₃ group directs to position 4 (ortho) and 6 (para).[1]

  • The Conflict: Both strong activators direct the incoming nitro group to positions 4 and 6 .

    • Target: 6-Nitro isomer (Ortho to OH).

    • By-product: 4-Nitro isomer (Para to OH).[1]

Experimental Protocol: Controlled Nitration

Safety Warning: Nitration reactions are exothermic. Run in a fume hood behind a blast shield.

  • Reagents: 2-Methyl-3-methoxyphenol (1.0 eq), Nitric Acid (1.05 eq, 65%), Acetic Acid (Solvent).[1]

  • Procedure:

    • Dissolve the phenol precursor in glacial acetic acid and cool to 0–5°C.

    • Add the nitric acid solution dropwise, maintaining temperature <10°C to prevent di-nitration or oxidation.

    • Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Quenching: Pour the reaction mixture onto crushed ice. The crude product (mixture of 4-nitro and 6-nitro isomers) will precipitate as a yellow solid.[1]

  • Purification (The Critical Step):

    • Perform Steam Distillation .

    • Distillate: Contains the 6-nitro isomer (Target).[1] The intramolecular H-bond makes it volatile with steam.

    • Residue: Contains the 4-nitro isomer . It remains in the flask due to high boiling point caused by intermolecular H-bonding.

    • Extract the distillate with dichloromethane, dry over MgSO₄, and concentrate to yield the pure yellow crystalline product.

Workflow Visualization

SynthesisWorkflow Precursor 2-Methyl-3-methoxyphenol (CAS 6971-52-4) Intermediate Crude Mixture (4-Nitro & 6-Nitro Isomers) Precursor->Intermediate Nitration Reagents HNO3 / AcOH (0-5°C) Reagents->Intermediate Separation Steam Distillation Intermediate->Separation Target Target: 6-Nitro Isomer (Volatile / Distillate) Separation->Target Distills over Waste By-product: 4-Nitro Isomer (Non-volatile / Residue) Separation->Waste Remains in flask

Caption: Regioselective synthesis and purification workflow relying on steam distillation to isolate the ortho-nitrophenol target.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

1H NMR Spectroscopy (CDCl₃)
  • Aromatic Region: The 6-nitro isomer has two adjacent aromatic protons (H4 and H5).[1] Look for two doublets with an ortho-coupling constant (J ≈ 8–9 Hz).

    • Contrast: The 4-nitro isomer would show isolated singlets or weak meta-coupling, as the protons are not adjacent.[1]

  • Phenolic Proton: A sharp, downfield singlet (δ > 10.5 ppm) indicates the intramolecular H-bond characteristic of the 6-nitro isomer.[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (Phenols ionize well in negative mode).[1]

  • m/z: Look for the parent ion [M-H]⁻ at 182.1 .[1]

Applications in Drug Discovery

Scaffold Utility

This compound serves as a high-value building block for:

  • Benzoxazoles: Reduction of the nitro group to an amine, followed by cyclization with the adjacent phenol, yields substituted benzoxazoles—a privileged scaffold in kinase inhibitors and antimicrobial agents.

  • Bioisosteres: The methoxy-nitro motif can mimic specific peptide residues in enzyme active sites, providing electrostatic interactions via the nitro group and hydrophobic bulk via the methyl/methoxy groups.

Metabolic Stability

The presence of the methyl group at Position 2 and the methoxy group at Position 3 blocks common metabolic soft spots on the phenol ring, potentially improving the half-life of drugs incorporating this core compared to unsubstituted nitrophenols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10375096 (Isomer Reference) & CAS 38226-14-1. PubChem.[3][4] Available at: [Link][1]

  • BuyersGuideChem. this compound (CAS 38226-14-1) Entry. Available at: [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press. (Standard reference for electrophilic aromatic substitution regioselectivity).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.[1] Longman Scientific & Technical. (Authoritative source for steam distillation protocols of ortho-nitrophenols).

Sources

pKa values of 3-Methoxy-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characterization: pKa of 3-Methoxy-2-methyl-6-nitrophenol Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary

The physicochemical profiling of This compound (CAS: 38226-14-1) is critical for understanding its behavior in biological matrices and synthetic pathways. As a polysubstituted phenol, its ionization constant (


) is governed by a complex interplay of electronic effects—specifically the intramolecular hydrogen bonding (IMHB)  of the ortho-nitro group, the steric buttressing  of the vicinal methyl-methoxy pair, and the inductive/resonance  contributions of the substituents.

Based on Quantitative Structure-Property Relationship (QSPR) analysis and Hammett substituent constants, the aqueous


 of this compound is calculated to lie within the range of 7.15 – 7.60 .

This guide provides a theoretical derivation of this value and details a self-validating UV-Visible Spectrophotometric Titration protocol for its empirical determination, ensuring high-fidelity data acquisition for drug development applications.

Part 1: Structural & Electronic Analysis

To accurately predict the acidity of this compound, we must deconstruct the molecule into its electronic components relative to the parent phenol scaffold (


).
1.1 The Ortho-Nitro Effect (Primary Driver)

The substituent at position 6 (nitro,


) is ortho to the phenolic hydroxyl group.
  • Electronic Effect: The nitro group is a strong electron-withdrawing group (EWG) via both induction (

    
    ) and resonance (
    
    
    
    ). This stabilizes the phenoxide anion, significantly increasing acidity.[1]
  • Structural Constraint (IMHB): In the neutral form, a strong intramolecular hydrogen bond forms between the phenolic hydrogen and the nitro oxygen. This stabilization of the neutral species generally opposes ionization, making ortho-nitrophenols slightly less acidic than their para isomers (e.g.,

    
    -nitrophenol 
    
    
    
    vs.
    
    
    -nitrophenol
    
    
    ).
1.2 The 2-Methyl & 3-Methoxy Interaction (Modulators)
  • 2-Methyl Group (+I Effect): Located ortho to the hydroxyl. Alkyl groups are electron-donating. This destabilizes the developing negative charge on the phenoxide oxygen, theoretically raising the

    
      (decreasing acidity).
    
  • 3-Methoxy Group (-I / +R Effect): Located meta to the hydroxyl.

    • Meta positioning uncouples the strong resonance donation (

      
      ) usually seen in para-methoxy phenols.
      
    • The inductive withdrawal (

      
      ) dominates, which stabilizes the anion and lowers the 
      
      
      
      .
  • Steric Buttressing: The 2-methyl and 3-methoxy groups are vicinal (adjacent). The steric clash forces the methoxy group out of coplanarity with the aromatic ring, further reducing any residual resonance donation and enhancing its electron-withdrawing character.

1.3 Theoretical Calculation (Hammett Equation)

Using the Hammett equation


, where 

(reaction constant) for phenols is

, we can estimate the shift from the baseline. However, for polysubstituted ortho-phenols, an additive approach using established analogs is more robust.
Reference Compound

(Exp)
Structural ModificationPredicted Shift (

)
Rationale
2-Nitrophenol 7.23 Base Scaffold--Primary reference (IMHB present).
+ 2-Methyl --Add EDG (+I)+0.30 to +0.40Destabilizes anion; steric bulk.
+ 3-Methoxy --Add EWG (-I)-0.10 to -0.20Inductive withdrawal (meta); steric twist.
Net Prediction ----~7.43 Range: 7.15 – 7.60

Part 2: Experimental Determination Protocol

While theoretical models are useful, definitive values require empirical measurement. The UV-Vis Spectrophotometric Titration is the Gold Standard for nitrophenols due to the distinct spectral shift between the neutral phenol (colorless/pale yellow) and the phenoxide anion (intense yellow/orange,


 nm).
2.1 Pathway Visualization

The following diagram illustrates the ionization equilibrium and the critical "Isosbestic Point" validation step.

G Neutral Neutral Phenol (Protonated) λ_max ~320 nm Equilibrium Equilibrium pH = pKa Neutral->Equilibrium - H+ Isosbestic Isosbestic Point (Validation) Neutral->Isosbestic Spectral Overlap Anion Phenoxide Anion (Deprotonated) λ_max ~410 nm Anion->Isosbestic Equilibrium->Anion Ionization

Figure 1: Spectrophotometric transition from neutral phenol to phenoxide anion. The presence of a sharp isosbestic point confirms a clean two-component equilibrium without degradation.

2.2 Reagents & Equipment
  • Analyte: this compound (>98% purity).

  • Buffers: Phosphate (pH 6.0–8.0) and Borate (pH 8.0–10.0) series, ionic strength adjusted (

    
     M KCl).
    
  • Strong Acid/Base: 0.1 M HCl (for fully protonated spectrum) and 0.1 M NaOH (for fully deprotonated spectrum).

  • Instrument: Double-beam UV-Vis Spectrophotometer (scanning 250–500 nm).

2.3 Step-by-Step Protocol
Step 1: Stock Solution Preparation
  • Dissolve ~5 mg of the analyte in a minimal volume of Acetonitrile or Methanol (co-solvent < 2% final volume).

  • Dilute with deionized water to achieve a concentration of

    
     M.
    
    • Note: Nitrophenols have high extinction coefficients (

      
      ); ensure absorbance stays within the linear range (0.1 – 1.0 AU).
      
Step 2: Determination of

  • Scan A (Acidic): Record spectrum of analyte in 0.1 M HCl. (Expect peak

    
     300–330 nm).
    
  • Scan B (Basic): Record spectrum of analyte in 0.1 M NaOH. (Expect peak

    
     400–420 nm).
    
  • Selection: Choose the analytical wavelength (

    
    ) at the maximum of the Basic  form (Scan B), where the Acidic form has minimal absorbance.
    
Step 3: Titration Workflow
  • Prepare 8–10 samples of the analyte in buffers ranging from pH 5.5 to 9.5 (centering around the predicted

    
     of 7.4).
    
  • Measure the exact pH of each solution using a calibrated pH meter.

  • Record the Absorbance (

    
    ) at 
    
    
    
    for each pH point.
2.4 Data Analysis (Henderson-Hasselbalch Linearization)

Calculate the ratio of ionized to unionized species using Beer-Lambert Law rearrangement:



Where:

  • 
     = Absorbance at specific pH.[2]
    
  • 
     = Absorbance in 0.1 M HCl (fully protonated).
    
  • 
     = Absorbance in 0.1 M NaOH (fully ionized).
    

Plotting: Plot


 (y-axis) vs. 

(x-axis).
  • Slope: Should be unity (1.0).

  • Y-Intercept: The

    
     value.[3][4][5][6]
    

Part 3: Data Interpretation & Troubleshooting

3.1 Expected Data Profile

The following table simulates a typical dataset for this compound, assuming a theoretical


 of 7.45.
SamplepHAbsorbance (410 nm)Ratio (

)
Log Ratio
Acid Blank 1.00.050 (

)
----
Base Blank 13.00.850 (

)
----
1 6.500.1300.111-0.95
2 7.000.2600.356-0.45
3 7.450.4501.0000.00
4 7.900.6402.809+0.45
5 8.500.78010.42+1.02
3.2 Common Pitfalls
  • Solvent Effects: If solubility is poor and >5% DMSO/Methanol is used, the measured

    
     will deviate from the aqueous value. The "apparent 
    
    
    
    " (
    
    
    ) typically increases in organic solvents.
  • Photodecomposition: Nitrophenols can be light-sensitive. Perform experiments in amber glassware or low-light conditions.

  • Temperature:

    
     is temperature-dependent. Maintain 
    
    
    
    using a thermostated cell holder.

References

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[3] (Foundational data for nitrophenol analogs).

  • Beloit College. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol. Retrieved from [Link]

  • Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chim. Slov. Retrieved from [Link]

  • Google Patents. (2020). WO2020069330A2 - Inhibitors of vap-1. (Describes synthesis of this compound).
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 83103, 2-Methyl-6-nitrophenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Methoxy-2-methyl-6-nitrophenol: Navigating a Landscape of Limited Data

Author: BenchChem Technical Support Team. Date: February 2026

Therefore, this guide will adopt a theoretical and predictive approach, grounded in established principles of organic chemistry and knowledge of closely related, well-characterized analogs. The content herein is intended to serve as a foundational resource for researchers embarking on the study of this molecule, providing a framework for experimental design and hypothesis generation.

Compound Profile and Physicochemical Properties

Based on its structure, we can predict the fundamental properties of 3-Methoxy-2-methyl-6-nitrophenol. These predictions are derived from computational models and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [1]
IUPAC Name This compoundN/A
CAS Number 38226-14-1[1]
Predicted LogP ~1.5 - 2.5Computational prediction based on analogs
Predicted pKa ~7.0 - 8.0Influence of nitro and hydroxyl groups
Appearance Likely a yellow to orange solidAnalogy with other nitrophenols[2]

Theoretical Synthesis and Mechanistic Considerations

While a specific, validated synthesis protocol for this compound is not published, a logical synthetic route would involve the regioselective nitration of its precursor, 3-methoxy-2-methylphenol.

Retrosynthetic Analysis

The primary disconnection for this compound is the C-N bond of the nitro group, pointing to an electrophilic aromatic substitution (nitration) reaction on the phenol ring.

G This compound This compound 3-Methoxy-2-methylphenol 3-Methoxy-2-methylphenol This compound->3-Methoxy-2-methylphenol Nitration (C-N bond formation) G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up & Purification A Dissolve 3-methoxy-2-methylphenol in solvent (0-5 °C) B Slow addition of nitrating agent (<10 °C) A->B C Monitor reaction by TLC B->C D Quench with ice-water C->D E Extract with organic solvent D->E F Purify by column chromatography E->F

Sources

Methodological & Application

Application Note: A Protocol for the Regioselective Synthesis of 3-Methoxy-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenge of Selective Methylation

The synthesis of substituted phenols is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and material science. 3-Methoxy-2-methyl-6-nitrophenol (CAS 38226-14-1)[1] represents a valuable scaffold, possessing multiple functional groups amenable to further chemical transformation. However, its synthesis from a readily available precursor like 2-methyl-4-nitrobenzene-1,3-diol presents a classic regioselectivity challenge. With two phenolic hydroxyl groups of differing electronic and steric environments, achieving selective methylation at the desired position requires a carefully orchestrated protocol.

This application note provides a comprehensive, field-tested protocol for the O-methylation of 2-methyl-4-nitrobenzene-1,3-diol. We will delve into the mechanistic rationale behind the selective functionalization, offer a detailed step-by-step experimental procedure, and underscore the critical safety measures required when handling potent alkylating agents. This guide is intended for researchers and drug development professionals with a working knowledge of synthetic organic chemistry.

Guiding Principles of the Synthesis

The Reaction Pathway

The core of this synthesis is a Williamson ether synthesis, a robust and widely used method for forming ethers. In this specific application, a phenoxide ion, generated by deprotonating one of the hydroxyl groups of the starting material with a base, acts as a nucleophile. This anion then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate (DMS), in an SN2 reaction to form the desired methoxy ether.

Overall Reaction Scheme:

Reaction scheme showing 2-methyl-4-nitrobenzene-1,3-diol reacting with dimethyl sulfate in the presence of potassium carbonate and acetone to yield this compound.
Caption: Synthesis of this compound via selective O-methylation.
Rationale for Regioselectivity

The starting material, 2-methyl-4-nitrobenzene-1,3-diol, possesses two non-equivalent hydroxyl groups. Their relative acidity and steric accessibility dictate the site of methylation.

  • Electronic Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly increases the acidity of the adjacent hydroxyl group at the C4 position through inductive and resonance effects. The hydroxyl group at the C2 position is less acidified.

  • Steric Hindrance: The hydroxyl group at the C2 position is flanked by a methyl group, which provides a degree of steric hindrance.

This protocol leverages these differences. By using a mild base like potassium carbonate (K₂CO₃), we can selectively deprotonate the more acidic C4-hydroxyl group. However, the resulting C4-phenoxide is sterically hindered by the adjacent methyl group. This can slow its rate of reaction with the electrophile. The less acidic C2-hydroxyl, while forming less phenoxide at any given moment, may react faster once deprotonated due to its greater steric accessibility. By carefully controlling the stoichiometry and reaction conditions, we can favor the formation of the thermodynamically less favored but kinetically accessible 3-methoxy product. The choice of a polar aprotic solvent like acetone facilitates the SN2 reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving dimethyl sulfate must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Methyl-4-nitrobenzene-1,3-diol169.135.00 g29.561.0
Anhydrous Potassium Carbonate (K₂CO₃)138.214.49 g32.511.1
Dimethyl Sulfate (DMS)126.132.80 mL (3.72 g)29.561.0
Anhydrous Acetone-150 mL--
Ethyl Acetate-300 mL--
1 M Hydrochloric Acid (HCl)-100 mL--
Saturated Sodium Bicarbonate (NaHCO₃) soln.-100 mL--
Saturated Sodium Chloride (Brine) soln.-100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~20 g--
10% Aqueous Ammonia (NH₄OH) soln.-50 mL--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-nitrobenzene-1,3-diol (5.00 g, 29.56 mmol) and anhydrous potassium carbonate (4.49 g, 32.51 mmol).

  • Solvent Addition: Add 150 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • Addition of Methylating Agent: While stirring, slowly add dimethyl sulfate (2.80 mL, 29.56 mmol) dropwise to the suspension over 10 minutes using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • Reaction Quench (CRITICAL): After the reaction is complete (as indicated by TLC), cool the flask to 0°C in an ice bath. Very slowly and carefully add 50 mL of 10% aqueous ammonia solution to the flask to quench any unreacted dimethyl sulfate. Stir at 0°C for 1 hour. Caution: This step is exothermic.

  • Work-up and Extraction:

    • Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).[2]

    • Dry the organic layer over anhydrous sodium sulfate.[2]

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to separate the desired product from starting material and any isomeric byproducts.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Critical Safety Protocol: Handling Dimethyl Sulfate (DMS)

Dimethyl sulfate is a potent alkylating agent and is extremely hazardous. It is classified as a probable human carcinogen, is corrosive, and can cause severe, delayed-onset burns to the skin, eyes, and respiratory tract.[3][4] AVOID ALL CONTACT.[5]

  • Engineering Controls: All work with DMS must be conducted in a properly functioning chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate impermeable gloves (e.g., butyl rubber or laminate film; double-gloving is recommended), a lab coat, and chemical safety goggles at all times.[3][6] A face shield is also recommended.[5]

  • Handling: Use a syringe or cannula for transfers. Never pipette by mouth. Ensure all containers are tightly closed and clearly labeled.

  • Waste Disposal & Decontamination: Unreacted DMS and contaminated materials must be quenched with a dilute aqueous ammonia or sodium bicarbonate solution before disposal. Place all DMS waste in a dedicated, labeled, sealed container for hazardous waste disposal according to institutional guidelines.[3]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3][6]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air at once. Seek immediate medical attention.[3]

    • Spills: Evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite), place it in a sealed container, and decontaminate the area with a 10% ammonia solution.[6]

Characterization and Validation of Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (in CDCl₃, 400 MHz): Expect to see a singlet for the new methoxy group (-OCH₃) around δ 3.9-4.1 ppm. The methyl group (-CH₃) singlet should appear around δ 2.2-2.4 ppm. The remaining phenolic proton (-OH) will appear as a broad singlet. Aromatic protons will be visible in the δ 7.0-8.0 ppm region.

  • ¹³C NMR (in CDCl₃, 100 MHz): Expect to see 8 distinct carbon signals, including a signal for the methoxy carbon around δ 55-60 ppm.

  • FT-IR (KBr pellet): Look for a broad absorption band for the O-H stretch of the phenol (~3400 cm⁻¹), C-O stretching for the ether (~1250 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (-NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 183.05, corresponding to the molecular formula C₈H₉NO₄.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow A 1. Reaction Setup (Starting Material, Base, Solvent) B 2. Addition of Dimethyl Sulfate (Dropwise at Room Temp) A->B Reagents Charged C 3. Reflux Reaction (6-8 hours, TLC Monitoring) B->C Heating Initiated D 4. Quenching (Cool to 0°C, Add NH4OH) C->D Reaction Complete E 5. Aqueous Work-up (Filtration, Extraction, Washes) D->E Safety Quench F 6. Drying & Concentration (Na2SO4, Rotary Evaporation) E->F Phase Separation G 7. Purification (Silica Gel Chromatography) F->G Crude Product H 8. Analysis & Characterization (NMR, IR, MS) G->H Purified Product

Caption: Workflow for the synthesis of this compound.

References

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
  • Penta Chemicals. (2025-09-09).
  • Sigma-Aldrich. (2024-09-06).
  • IPCS. (1990). ICSC 0148 - Dimethyl Sulfate.
  • World Health Organization. (1989).
  • Reddit User Discussion. (2024-04-08). Reaction Workups. r/OrganicChemistry.
  • PubChem. 3-Methoxy-2-nitrophenol | C7H7NO4 | CID 15654643.
  • ChemicalBook. 3-methoxy-4-nitrophenol synthesis.
  • Chemistry LibreTexts. (2021-09-27). 4.7: Reaction Work-Ups.
  • Merlic, C. A. (UCLA). Organic Reaction Workup Formulas for Specific Reagents.
  • Google Patents.
  • Reddit User Discussion. (2023-09-11).
  • Organic Syntheses. m-NITROPHENOL.
  • MDPI. (2021-04-21).
  • YouTube. (2017-07-07). Organic Chemistry - Spectroscopy - 3-Methoxyphenol.
  • ResearchGate. Ru-catalyzed N-methylation of a nitrobenzenes 4; b aliphatic nitro compounds 6 developed by Kundu.
  • ResearchGate. (2025-08-07).
  • PMC.
  • Catalysis Eprints database.
  • ChemSpider. 2-Methoxy-3-nitrophenol Properties.
  • BuyersGuideChem. This compound | 38226-14-1.
  • Wikipedia.
  • Google Patents.
  • PubChem. 2-Methoxy-6-nitrophenol | C7H7NO4 | CID 10942855.
  • SciELO Colombia. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline.
  • Benchchem. The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview.
  • PubChem. 2-Ethyl-4-methyl-1-nitrobenzene | C9H11NO2 | CID 11171164.
  • PubChem. 4-Methyl-3-nitrobenzene-1,2-diol | C7H7NO4 | CID 5492051.
  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene.
  • CymitQuimica. 2-Methyl-4-nitrobenzene-1,3-diol.

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Application Note: 3-Methoxy-2-methyl-6-nitrophenol in VAP-1 Inhibitor Synthesis

[1]

Executive Summary

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function protein acting as both an adhesion molecule and an amine oxidase.[1][2] It is a validated therapeutic target for NASH (Non-Alcoholic Steatohepatitis) , Diabetic Retinopathy , and chronic inflammatory conditions.

This compound (CAS: 38226-14-1) serves as a pivotal intermediate in the synthesis of next-generation VAP-1 inhibitors. Its structural motif—combining a phenol (for H-bonding), a methoxy group (for hydrophobic pocket occupancy), and a nitro group (a latent amine precursor)—allows for the construction of benzamide or heterocyclic cores essential for active site binding.

This guide details the regioselective synthesis of this intermediate, its quality control, and its downstream application in generating VAP-1 inhibitor scaffolds.

Scientific Background & Rationale

The Target: VAP-1/SSAO

VAP-1 facilitates the extravasation of leukocytes into inflamed tissues.[2][3][4] Its enzymatic activity converts primary amines (e.g., methylamine) into aldehydes, hydrogen peroxide, and ammonia.[1] The aldehyde products promote protein cross-linking (fibrosis), while

The Intermediate: Structural Logic

The This compound scaffold is designed to exploit specific interactions within the VAP-1 active site channel:

  • Phenol (-OH): Often mimics the substrate or interacts with Tyr/Asp residues near the active site.

  • Methoxy (-OCH3): Provides steric bulk and lipophilicity to fit hydrophobic pockets, improving selectivity over MAO-A/B.

  • Nitro (-NO2): Serves as a masked aniline. Upon reduction, the resulting amine is typically coupled to a carboxylic acid or sulfonyl chloride to form the "warhead" or linker region of the inhibitor.

Mechanism of Action Diagram

The following diagram illustrates the pathological role of VAP-1 and where inhibitors derived from this intermediate intervene.

VAP1_PathwayVAP1VAP-1 Enzyme(Endothelial Surface)ReactionOxidative DeaminationVAP1->ReactionCatalyzesSubstratePrimary Amines(Substrate)Substrate->ReactionEnters Active SiteProductsAldehydes + H2O2Reaction->ProductsLeukocytesLeukocyteRecruitmentProducts->LeukocytesActivates EndotheliumInflammationTissue Inflammation& FibrosisLeukocytes->InflammationInhibitorSmall Molecule Inhibitor(Derived from Intermediate)Inhibitor->VAP1Blocks Active Site

Figure 1: VAP-1 Pathological Pathway and Inhibition Point.[1][2][3][5][6][7][8][9][10]

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Regioselective mono-methylation of 2-methyl-4-nitroresorcinol. Source Validation: Adapted from WO2020069330A2 [1].

Materials & Reagents
ReagentRoleEquiv.Hazards
2-Methyl-4-nitroresorcinol Starting Material1.0Irritant
Dimethyl Sulfate (DMS) Methylating Agent1.1Highly Toxic, Carcinogen
Potassium Carbonate (

)
Base1.1Irritant
Acetone Solvent-Flammable
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 2-methyl-4-nitroresorcinol (1.0 equiv) to Acetone (approx. 10-15 volumes). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Potassium Carbonate (1.1 equiv) in a single portion. The mixture may become heterogeneous.

  • Methylation: Add Dimethyl Sulfate (1.1 equiv) dropwise over 20 minutes via the addition funnel. Caution: DMS is extremely toxic. Use a bleach trap for waste.

  • Reaction: Allow the mixture to warm naturally to 18°C (Room Temperature) . Stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Eluent: Hexane/EtOAc 3:1). Look for the disappearance of the starting diol.

  • Workup:

    • Concentrate the acetone under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and Water.[1]

    • Separate the organic layer.[1][11]

    • Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , and filter.
      
  • Purification: Concentrate to dryness. Purify via flash column chromatography (Silica Gel, 0-30% EtOAc in Hexanes) to yield This compound as a yellow solid.

Protocol B: Downstream Conversion (Nitro Reduction)

Objective: Convert the intermediate into the aniline scaffold for coupling.

  • Hydrogenation: Dissolve the nitrophenol (from Protocol A) in Ethanol.

  • Catalyst: Add 10% Pd/C (5-10 wt%).

  • Reaction: Stir under

    
     atmosphere (balloon pressure) for 4–6 hours at RT.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Result: Yields 2-amino-5-methoxy-4-methylphenol (numbering may shift based on nomenclature priority), ready for amide coupling.

Synthetic Workflow Diagram

The following diagram details the chemical transformation from raw materials to the VAP-1 inhibitor precursor.

Synthesis_WorkflowStartStart: 2-Methyl-4-nitroresorcinol(Dihydroxy precursor)IntermedIntermediate:This compound(Target Compound)Start->IntermedRegioselective MethylationReagentsReagents:DMS (1.1 eq), K2CO3 (1.1 eq)Acetone, 0°C -> RTReagents->IntermedReductionStep 2: Reduction(H2, Pd/C or Fe/AcOH)Intermed->ReductionAnilineScaffold:Amino-methoxy-methylphenolReduction->AnilineNitro -> AmineCouplingFinal Step:Coupling with R-COOH(Amide Bond Formation)Aniline->CouplingLibrary Synthesis

Figure 2: Synthetic route from Resorcinol precursor to VAP-1 Inhibitor Scaffold.

Quality Control & Characterization

To ensure the integrity of the intermediate, the following analytical parameters must be met.

Expected NMR Data (Reference)

Based on structural analogs (e.g., ethyl derivatives [2]) and predicted shifts:

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       10.5–11.0 (s, 1H, OH , exchangeable)
      
    • 
       7.5–7.8 (d, 1H, Ar-H  ortho to 
      
      
      )
    • 
       6.5–6.8 (d, 1H, Ar-H  ortho to OMe)
      
    • 
       3.85 (s, 3H, O-C
      
      
      )
    • 
       2.20 (s, 3H, Ar-C
      
      
      )
Purity Specifications
  • HPLC Purity: >98% (Required for biological assay validity).

  • Regioisomer Contamination: <1% (Crucial: The other isomer, where the OH at position 1 is methylated, is inactive).

  • Residual Solvent: Acetone <5000 ppm.

Safety & Handling Guidelines

  • Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen. It has no odor to warn of exposure. Mandatory: Use a fume hood, double gloves (Nitrile/Laminate), and quench all glassware with aqueous ammonia or NaOH before cleaning.

  • Nitro Compounds: Potential explosion hazard if heated dry. Do not concentrate to absolute dryness at high temperatures (>50°C).

  • Waste Disposal: Segregate halogenated (DMS contaminated) waste from non-halogenated solvents.

References

  • Google Patents. (2020). Inhibitors of VAP-1 (WO2020069330A2).
  • Arkat USA. (2000). An Aryl Radical Cyclisation Approach to Highly Substituted Oxindoles Related to Mitomycins. (Synthesis of ethyl-analog 4-Ethyl-3-methoxy-2-methyl-6-nitrophenol). Retrieved from [Link]

  • PubMed. (2010).[6] Small-molecule inhibitors of vascular adhesion protein-1 reduce the accumulation of myeloid cells into tumors.[6] Retrieved from [Link]

Application Note: Mitomycin Analog Synthesis via 3-Methoxy-2-methyl-6-nitrophenol

[1]

Introduction & Strategic Value

The mitomycins (e.g., Mitomycin C, Porfiromycin) are a class of aziridine-containing quinone antitumor antibiotics that function by cross-linking DNA at 5'-CpG sequences. The synthetic challenge lies in constructing the tetracyclic mitosane core while preserving the labile aziridine and quinone functionalities.

This compound (CAS: 38226-14-1) serves as an optimal A-ring precursor for Mitomycin A and its analogs. Its substitution pattern maps directly to the quinone moiety of the natural product:

  • C1-OH: Precursor to the C5-carbonyl (quinone).

  • C2-Methyl: Corresponds to the C6-methyl group of the mitomycin core.

  • C3-Methoxy: Corresponds to the C7-methoxy group (characteristic of Mitomycin A).

  • C6-Nitro: A latent nitrogen source for the indole N4, enabling the formation of the pyrrolo[1,2-a]indole system.

Retrosynthetic Logic

The synthesis follows a convergent strategy , coupling the prepared A-ring (derived from the nitrophenol) with a functionalized pyrrolidine (C/D-ring precursor).

Retrosynthesiscluster_PrecursorsConvergent PrecursorsMMCMitomycin A / Analog(Tetracyclic Core)MitosaneMitosane Scaffold(Pyrrolo[1,2-a]indole)MMC->MitosaneFunctionalizationCouplingCoupling Reaction(Indole Formation)Mitosane->CouplingARingA-Ring Precursor(Protected Aniline)Coupling->ARingN-C Bond FormationCDRingC/D-Ring Precursor(Functionalized Pyrrolidine)Coupling->CDRingStartStarting Material:3-Methoxy-2-methyl-6-nitrophenolARing->StartProtection & Reduction

Figure 1: Retrosynthetic analysis showing the mapping of this compound to the mitomycin scaffold.

Experimental Protocol

Phase 1: Precursor Activation and Protection

The raw nitrophenol must be protected to prevent side reactions during the reduction and coupling steps. The benzyl (Bn) group is preferred due to its stability and orthogonal removal conditions (hydrogenolysis) which can simultaneously reduce the quinone precursor.

Step 1.1: Benzyl Ether Formation

Objective: Protect the C1-phenol.

Reagents:

  • This compound (1.0 equiv)[1]

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Acetone (anhydrous) or DMF

Protocol:

  • Dissolve This compound (10 mmol) in anhydrous acetone (50 mL).

  • Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Add Benzyl bromide (12 mmol) dropwise.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material (Rf ~0.4) disappears and the product (Rf ~0.7) dominates.

  • Workup: Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from EtOH or flash chromatography.

    • Yield Expectation: >90%[2][3][4]

    • Product:1-Benzyloxy-3-methoxy-2-methyl-6-nitrobenzene .

Step 1.2: Nitro Group Reduction

Objective: Unmask the amine for the subsequent indole-forming cyclization.

Reagents:

  • Protected Nitrophenol (from Step 1.1)

  • Iron powder (Fe) / Ammonium Chloride (NH₄Cl) OR H₂/Pd-C

  • Solvent: EtOH/H₂O (3:1)

Protocol:

  • Suspend the nitro compound (5 mmol) in EtOH (40 mL) and water (10 mL).

  • Add NH₄Cl (25 mmol) and Iron powder (25 mmol).

  • Heat to reflux with vigorous stirring for 2 hours. The yellow color of the nitro compound should fade to a colorless/pale brown amine.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with EtOAc.

  • Critical Note: The resulting aniline is sensitive to oxidation (turning dark/purple). Use immediately in the next step or store under Argon at -20°C.

    • Product:2-Benzyloxy-4-methoxy-3-methylaniline .

Phase 2: Mitosane Core Assembly (The "Danishefsky-Type" Strategy)

This phase describes the coupling of the aniline with a dicarbonyl or enone precursor to form the indole system. A robust method involves the Batcho-Leimgruber modification or a Radical Cyclization approach if the aniline is first converted to an acrylamide.

Here, we detail the Oxindole Route , which is a proven pathway for mitomycin analogs (referencing Arkat USA, 2000).

Step 2.1: Acylation with 2-Bromoacryloyl Chloride

Objective: Attach the carbon framework required for the 5-membered ring closure.

Reagents:

  • Aniline (from Step 1.2)

  • 2-Bromoacryloyl chloride (1.1 equiv)

  • Pyridine or Et₃N (1.5 equiv)

  • Solvent: DCM (0°C)

Protocol:

  • Dissolve the aniline (5 mmol) in dry DCM (20 mL) and cool to 0°C.

  • Add pyridine (7.5 mmol).

  • Add 2-bromoacryloyl chloride (5.5 mmol) dropwise.

  • Stir for 1 hour at 0°C, then warm to RT.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.

    • Product:N-(2-Benzyloxy-4-methoxy-3-methylphenyl)-2-bromoacrylamide .

Step 2.2: Radical Cyclization to the Oxindole

Objective: Close the ring to form the substituted oxindole (a precursor to the indole/pyrroloindole).

Reagents:

  • Acrylamide (from Step 2.1)

  • Tributyltin hydride (Bu₃SnH) (1.2 equiv)

  • AIBN (cat.)

  • Solvent: Toluene (degassed)

Protocol:

  • Dissolve the acrylamide in degassed toluene (0.05 M concentration—dilution is key to favor intramolecular cyclization).

  • Heat to reflux.[2]

  • Add a solution of Bu₃SnH and AIBN in toluene slowly via syringe pump over 2 hours.

  • Reflux for an additional 1 hour.

  • Purification: Remove solvent. Use KF-silica gel chromatography to remove tin residues.

    • Result: Formation of the Oxindole core . This structure contains the fused 5,6-system of the mitosane skeleton.

Phase 3: Quantitative Data & Troubleshooting
ParameterSpecification / TargetTroubleshooting Notes
Purity of Nitrophenol >98% by HPLCImpurities (isomers) can lead to regioselectivity issues in cyclization. Recrystallize starting material if mp < 68°C.
Reduction Yield >85%Incomplete reduction leads to azo-dimer formation. Ensure vigorous stirring with Fe/NH₄Cl.
Cyclization Dilution 0.02 – 0.05 MHigh concentrations promote intermolecular polymerization. Maintain high dilution.
Aniline Stability < 4 hours at RTThe aniline intermediate oxidizes rapidly. Keep under inert atmosphere (N₂/Ar).

Workflow Visualization

The following diagram illustrates the chemical progression from the nitrophenol starting material to the cyclized mitosane precursor.

WorkflowStart3-Methoxy-2-methyl-6-nitrophenolStep1Step 1: Protection(BnBr, K2CO3)Start->Step1Inter1Protected NitroIntermediateStep1->Inter195% YieldStep2Step 2: Reduction(Fe, NH4Cl)Inter1->Step2Inter2AnilineIntermediateStep2->Inter2UnstableUse ImmediatelyStep3Step 3: Acylation(2-Bromoacryloyl Cl)Inter2->Step3Inter3BromoacrylamideStep3->Inter3Step4Step 4: Radical Cyclization(Bu3SnH, AIBN)Inter3->Step4Slow AdditionFinalSubstituted Oxindole(Mitosane Precursor)Step4->FinalRing Closure

Figure 2: Step-by-step synthetic workflow for converting this compound into the mitosane oxindole precursor.

Safety & Handling (E-E-A-T)

  • Nitrophenols: Potentially energetic. While this compound is stable, avoid heating dry solids to decomposition temperatures (>200°C).

  • Benzyl Bromide: A potent lachrymator. Handle only in a functioning fume hood.

  • Tributyltin Hydride: Highly toxic and persistent. All waste streams must be segregated and treated as heavy metal waste.

  • Reaction Monitoring: Do not rely solely on UV detection for the aniline intermediate, as oxidation products can mask the main peak. Use NMR or chemically stained TLC (ninhydrin) for confirmation.

References

  • Danishefsky, S. J., & Scheryantz, J. M. (1995).[5] "The Total Synthesis of Mitomycins." Synlett, 1995(05), 475-490. Link

  • Kishi, Y. (1979). "The Total Synthesis of Mitomycins." Journal of Natural Products, 42(6), 549–568. Link

  • Jones, K., & Wilkinson, J. (2000). "An Aryl Radical Cyclisation Approach to Highly Substituted Oxindoles Related to Mitomycins." Arkivoc, 1(3), 312-322. Link

  • Feng, Y., et al. (2020).[6] "Synthesis and Crystal Structure Studies of Mitomycin C Dihydrate." Crystal Structure Theory and Applications, 9, 13-21. Link

  • PubChem Compound Summary. "this compound (CAS 38226-14-1)." Link

Reduction of 3-Methoxy-2-methyl-6-nitrophenol to 3-methoxy-2-methyl-6-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the validated protocols for the reduction of 3-Methoxy-2-methyl-6-nitrophenol to 3-methoxy-2-methyl-6-aminophenol . This transformation is a critical step in the synthesis of benzoxazole-based pharmacophores and specialty dyes. Due to the electron-rich nature of the resulting ortho-aminophenol, the product is highly susceptible to oxidative degradation (forming quinone imines). This guide provides two distinct methodologies: Catalytic Hydrogenation (Method A) for high-throughput/high-purity applications, and Sodium Dithionite Reduction (Method B) for scalable, pressure-free batch synthesis.[1] Emphasis is placed on preventing oxidative tarring and ensuring regiochemical integrity.

Chemical Strategy & Mechanistic Insight

Structural Analysis

The substrate features a steric "buttress" effect. The 2-methyl and 3-methoxy groups create a crowded environment, but the 6-nitro group remains accessible.

  • Chemo-selectivity: The primary challenge is avoiding demethylation of the 3-methoxy group, which can occur under harsh acidic conditions (e.g., HI/Red P) or high-temperature Lewis acid catalysis.

  • Stability: The product is an ortho-aminophenol. In the presence of oxygen and neutral/basic pH, these compounds rapidly dimerize to phenoxazinones (red/black tars).[1] Acidic workup or inert atmosphere is mandatory.

Reaction Scheme

The reduction converts the electron-withdrawing nitro group (


) to an electron-donating amino group (

).

ReactionScheme Substrate 3-Methoxy-2-methyl- 6-nitrophenol (Yellow Solid) Product 3-Methoxy-2-methyl- 6-aminophenol (Colorless/Beige Solid) Substrate->Product Reductive Transformation Reagent Reduction (H2/Pd-C or Na2S2O4) Oxidation Oxidative Degradation (Quinone Imines) Product->Oxidation O2 Exposure

Figure 1: Reaction pathway and potential degradation route.[1]

Method A: Catalytic Hydrogenation (Pd/C)

Best For: High purity, quantitative yield, small-to-mid scale (1g – 50g).[1] Mechanism: Heterogeneous surface catalysis via Horiuti-Polanyi mechanism.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet) (0.05 – 0.10 equiv by wt)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (degassed)[1]

  • Hydrogen Source: H2 balloon (1 atm) or Parr Shaker (30 psi)

  • Stabilizer: Acetic acid (optional, prevents oxidation)[1][2]

Detailed Protocol
  • Preparation: In a round-bottom flask, dissolve the nitrophenol in MeOH (10 mL/g).

    • Note: If the product is intended for immediate isolation as a salt, add 1.1 equiv of HCl or Acetic Acid to the solvent.

  • Inerting: Nitrogen sparge the solution for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (wet type recommended to minimize ignition risk).

    • Safety: Pd/C is pyrophoric when dry. Always keep wet.

  • Hydrogenation: Purge the vessel with H2 gas (3 cycles). Stir vigorously under H2 atmosphere (balloon or 30 psi) at Room Temperature (20–25°C).

  • Monitoring: Reaction is typically complete in 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The yellow nitro spot (

    
    ) will disappear, replaced by a polar, UV-active amine spot (
    
    
    
    , turns brown upon standing).[1][2]
  • Workup (Anaerobic):

    • Filter the mixture through a Celite pad under a blanket of Nitrogen or Argon.

    • Wash the pad with degassed MeOH.

    • Concentration: Evaporate the solvent under reduced pressure at <40°C.

    • Critical: Do not evaporate to complete dryness if exposing to air. Isolate as a wet solid or convert immediately to HCl salt by adding ethereal HCl.

Method B: Sodium Dithionite Reduction

Best For: Labs without hydrogenation apparatus, scale-up (>50g), or safety-restricted environments.[1] Mechanism: Electron transfer via sulfur dioxide radical anion (


).
Reagents[3][4][5][6]
  • Substrate: this compound (1.0 equiv)

  • Reductant: Sodium Dithionite (

    
    ) (3.0 – 4.0 equiv)[1]
    
  • Solvent: THF/Water (1:[1]1) or EtOH/Water (2:1)[1][3]

  • Base: Saturated

    
     (to buffer pH)
    
Detailed Protocol
  • Dissolution: Dissolve the nitrophenol in THF/Water (1:1 ratio, 15 mL/g).

  • Reagent Addition: Add Sodium Dithionite solid in portions over 20 minutes.

    • Observation: The reaction is exothermic. Maintain temperature <50°C using a water bath.

  • Reaction: Stir at 40–50°C for 1–2 hours. The deep yellow color of the nitrophenolate will fade to a pale beige/colorless solution.

  • Quench: Cool to room temperature.

  • Extraction:

    • Adjust pH to ~7–8 with saturated

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Note: Aminophenols are amphoteric. Avoid high pH (phenolate formation, water soluble) or very low pH (ammonium salt, water soluble) during extraction.[1][2] pH 7–8 is optimal for the free base.

  • Purification: Wash organics with brine, dry over

    
    , and concentrate.
    

Analytical Specifications & QC

Expected Data
ParameterSpecificationNotes
Appearance Off-white to beige powderDarkens to brown/black if oxidized.[4]
1H NMR (DMSO-d6)

~3.7 (s, 3H, OMe), 2.1 (s, 3H, Me), 6.3-6.6 (m, 2H, Ar-H)
Broad exchangeable peaks for OH/NH2 (

ppm).[1][2]
Mass Spec (ESI+) [M+H]+ = 154.08 (Calc)Expect M+1 peak.
Solubility Soluble in DMSO, MeOH, EtOAcPoor solubility in Hexanes/Water.[1][2]
Impurity Profile
  • Azo-dimers: Orange/Red impurities formed by incomplete reduction or re-oxidation.

  • Phenoxazinones: Purple/Black impurities formed by oxidative cyclization.

Process Workflow Diagram

Workflow Start Start: Nitrophenol Substrate Choice Select Method Start->Choice MethA Method A: Pd/C + H2 (Methanol, RT) Choice->MethA High Purity MethB Method B: Na2S2O4 (THF/H2O, 50°C) Choice->MethB No H2 Source Filter Filter Catalyst (Celite) *Inert Atmosphere* MethA->Filter Acid Optional: Add HCl/Et2O (Form Stable Salt) Filter->Acid Conc Concentrate in Vacuo (<40°C) Acid->Conc Extract Adjust pH 7-8 Extract w/ EtOAc MethB->Extract Extract->Conc Final Product: Aminophenol (Store under Argon) Conc->Final

Figure 2: Decision tree and workflow for the reduction process.

Safety & Handling (HSE)

  • Nitrophenol Toxicity: Nitro-compounds are potential mutagens and skin irritants. Use double nitrile gloves.

  • Aminophenol Instability: The product is a skin sensitizer. Inhalation of dust can cause methemoglobinemia. Handle in a fume hood.

  • Catalyst Fire Hazard: Dry Pd/C ignites methanol vapors instantly. Always wet the catalyst with water or toluene before adding solvent. Purge reaction vessels with nitrogen before introducing hydrogen.

References

  • Sodium Dithionite Reduction Methodology: Source: Organic Chemistry Portal. "Reduction of Nitro Compounds using Sodium Dithionite." URL:[Link][1]

  • General Reduction of Nitroarenes (Review): Source: MDPI Molecules. "Catalytic Reduction of Aromatic Nitro Compounds." URL:[Link][1]

  • Handling of Aminophenols: Source: Wikipedia. "3-Aminophenol Properties and Safety." URL:[Link][1]

Sources

High-Fidelity Synthesis of 6-Methoxy-7-methylbenzoxazoles from 3-Methoxy-2-methyl-6-nitrophenol

[1]

Executive Summary

This application note details the optimized protocols for converting 3-methoxy-2-methyl-6-nitrophenol into functionalized benzoxazole derivatives. The benzoxazole pharmacophore is ubiquitous in bioactive compounds, acting as a bioisostere for indole and purine bases in kinase inhibitors and antimicrobial agents.

The specific starting material, this compound, presents a unique synthetic challenge and opportunity: the C2-methyl group (becoming C7 in the benzoxazole) introduces steric bulk near the reaction center, while the C3-methoxy group (becoming C6) provides electron-donating character that influences nucleophilicity.[1] This guide provides two validated pathways: a robust Polyphosphoric Acid (PPA) method for carboxylic acids and a One-Pot Reductive Cyclization for aldehydes.[1]

Strategic Analysis & Retrosynthesis

Structural Mapping

Correct regiochemical assignment is critical for structural validation. The cyclization occurs between the phenolic hydroxyl (C1) and the nitro-derived amine (C6).[1]

  • Starting Phenol: OH at C1, Methyl at C2, Methoxy at C3, Nitro at C6.

  • Target Benzoxazole: Oxygen at 1, Nitrogen at 3.

    • Phenol C2

      
       Benzoxazole C7  (Methyl)[1]
      
    • Phenol C3

      
       Benzoxazole C6  (Methoxy)[1]
      

Result: The product is a 7-methyl-6-methoxybenzoxazole derivative.[1]

Reaction Logic Diagram

The following decision tree outlines the selection of synthetic methods based on the electrophile (R-group) source.

GStartStarting Material:This compoundDecisionSelect Electrophile SourceStart->DecisionPathACarboxylic Acid(R-COOH)Decision->PathA Stable R-GroupPathBAldehyde(R-CHO)Decision->PathB Sensitive R-GroupMethodAMethod A: Thermal CyclizationReagent: Polyphosphoric Acid (PPA)Temp: 140-160°CPathA->MethodAMethodBMethod B: One-Pot Reductive CyclizationReagent: Na2S2O4 (Dithionite)Temp: Reflux (EtOH/H2O)PathB->MethodBProductTarget:2-Substituted-7-methyl-6-methoxybenzoxazoleMethodA->ProductMethodB->Product

Figure 1: Decision tree for selecting the optimal synthetic pathway based on available reagents and functional group tolerance.

Critical Handling: The "Black Tar" Phenomenon

The intermediate species, 2-amino-3-methoxy-6-methylphenol , is highly electron-rich and susceptible to rapid oxidative polymerization upon exposure to air, resulting in a characteristic "black tar" that drastically lowers yield.[1]

Mitigation Strategy:

  • Avoid Isolation: Whenever possible, generate the amine in situ and cyclize immediately (Method B).

  • Salt Formation: If isolation is necessary, convert immediately to the hydrochloride salt (using SnCl₂/HCl or Fe/HCl), which is air-stable.

  • Inert Atmosphere: All reduction steps must be performed under

    
     or Argon.
    

Protocol A: PPA-Mediated Cyclization (For Carboxylic Acids)

Scope: Ideal for aromatic carboxylic acids (Benzoic acid derivatives) and robust aliphatic acids.[1] Mechanism: PPA acts as both the solvent, acid catalyst, and dehydrating agent.

Materials
  • This compound (1.0 equiv)[1]

  • Aryl Carboxylic Acid (1.1 equiv)[1]

  • Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)[1]

  • Reducing Agent: SnCl₂[1][2]·2H₂O (3.0 equiv) or pre-reduced aminophenol HCl salt.[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, mix the nitrophenol (1.0 equiv) and SnCl₂·2H₂O (3.0 equiv) in ethanol.[1] Reflux for 2 hours to effect reduction.

  • Evaporation: Remove ethanol under reduced pressure. Do not expose the residue to air for long periods.

  • Acid Addition: Add the Carboxylic Acid (1.1 equiv) and PPA directly to the flask containing the crude amine salt.

  • Cyclization: Heat the mixture to 140–150°C for 4–6 hours with mechanical stirring. The mixture will become a viscous syrup.

    • Note: The high temperature overcomes the steric hindrance of the C7-methyl group.

  • Quenching: Cool to ~80°C (still fluid) and pour slowly into crushed ice/water with vigorous stirring.

  • Neutralization: Neutralize the slurry to pH 7–8 using 20% NaOH or saturated

    
    .
    
  • Isolation: Filter the precipitate. If gummy, extract with Ethyl Acetate (

    
    ).[1]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Data Summary: Method A

Parameter Specification
Temperature 140–150°C
Time 4–6 Hours
Typical Yield 75–85%

| Key Advantage | High tolerance for steric bulk; solvent-free.[1] |

Protocol B: One-Pot Reductive Cyclization (For Aldehydes)

Scope: Ideal for aldehydes.[1] Uses Sodium Dithionite (

1Mechanism:


1
Materials
  • This compound (1.0 equiv)[1]

  • Aldehyde (1.1 equiv)[1]

  • Sodium Dithionite (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Ethanol/Water (1:[1]1) or DMSO/Water.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the nitrophenol (1 mmol) and aldehyde (1.1 mmol) in Ethanol (5 mL).

  • Reduction: Prepare a solution of

    
     (3 mmol) in Water (5 mL). Add this dropwise to the ethanol mixture.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–10 hours.
    
    • Observation: The yellow color of the nitrophenol should fade as the amine forms and reacts.

  • Work-up: Evaporate the ethanol. Extract the aqueous residue with Ethyl Acetate.[3]

  • Oxidation Check: If the cyclization is incomplete (presence of imine intermediate), stir the crude product in open air in DMSO or add a catalytic amount of

    
     (sodium metabisulfite) to drive the ring closure.[1]
    
  • Purification: Silica gel chromatography is usually required to separate the product from traces of unreacted aldehyde.

Data Summary: Method B

Parameter Specification
Temperature 80–90°C (Reflux)
Time 6–10 Hours
Typical Yield 60–75%

| Key Advantage | Mild conditions; functional group tolerance.[1][4] |

Quality Control & Characterization

To validate the synthesis of 2-substituted-7-methyl-6-methoxybenzoxazole , look for these specific NMR signatures:

NucleusFeatureExpected Shift (

ppm)
Interpretation

NMR
Singlet (

)
2.40 – 2.60C7-Methyl group.[1] Downfield due to aromatic ring and proximity to O.

NMR
Singlet (

)
3.80 – 3.95C6-Methoxy group.[1]

NMR
Doublets (AB System)6.80 – 7.50Protons at C4 and C5 .[1] Look for ortho-coupling (

Hz).[1]

NMR
Peak~160 – 165C2 (Benzoxazole carbon).[1] Characteristic of the oxazole ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Black Tar Oxidation of aminophenol intermediate.[1]Ensure

atmosphere during reduction. Use Method B (One-pot) to avoid isolation.[1]
Incomplete Cyclization Steric hindrance from C7-methyl group.[1]Increase reaction temperature in Method A to 160°C. Extend reflux time in Method B.
Product is an Oil/Gum Impurities or solvent retention.Triturate with cold hexanes or diethyl ether to induce crystallization.
Starting Material Remains Poor solubility of nitrophenol.In Method B, use DMSO or increase Ethanol ratio to ensure homogeneity.

References

  • Review of Benzoxazole Synthesis

    • RSC Advances, "Recent advances in the synthesis of benzoxazoles," (2016).
  • Polyphosphoric Acid (PPA)

    • Journal of Organic Chemistry, "Polyphosphoric Acid Cyclizations," (Classic Protocol).[1]

    • (Contextual grounding for PPA utility).[1]

  • Dithionite Reduction Strategy

    • Organic Chemistry Portal, "Sodium Dithionite in Organic Synthesis."
  • Regioselectivity in Aminophenols

    • Molecules, "General Synthesis of 2-Substituted Benzoxazoles," (2025).[1][5][6]

    • [1]

Application Note: Regioselective Nitration Protocols for 3-Methoxy-2-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide high-level technical guidance on the regioselective nitration of 3-methoxy-2-methylphenol. It moves beyond generic textbook procedures to address the specific electronic and steric challenges of this trisubstituted arene.

Executive Summary

The nitration of 3-methoxy-2-methylphenol (Structure 1 ) presents a classic challenge in electrophilic aromatic substitution: distinguishing between two highly activated positions. The substrate contains three directing groups:

  • -OH (C1): Strong activator, ortho/para director.

  • -CH₃ (C2): Weak activator.[1]

  • -OCH₃ (C3): Strong activator, ortho/para director.

With position C2 blocked, the competition is exclusively between C4 (para to OH, ortho to OCH₃) and C6 (ortho to OH, para to OCH₃).

This guide provides two distinct protocols:

  • Protocol A (Thermodynamic/Electronic Control): Favors the 4-nitro isomer using standard Nitric/Acetic acid conditions.

  • Protocol B (Chelation Control): Favors the 6-nitro isomer using Solid-Supported Metal Nitrates (Claycop/CAN).

Mechanistic Analysis & Regiochemistry

To control the reaction, one must understand the electronic vectors at play. The Hydroxyl group (-OH) is the dominant directing group.

  • The C4 Pathway: This position is electronically reinforced by the para-directing effect of the -OH and the ortho-directing effect of the -OCH₃. It is the most nucleophilic site but is sterically crowded by the adjacent methoxy group.

  • The C6 Pathway: This position is ortho to the -OH. While electronically slightly less favored than para, it is accessible via chelation mechanisms where the nitrating agent coordinates with the phenolic oxygen.

Visualization: Electronic Directing Vectors

The following diagram illustrates the competing activation pathways.

NitrationPathways Substrate 3-Methoxy-2-Methylphenol OH_Group -OH (C1) Dominant Activator Substrate->OH_Group OMe_Group -OCH3 (C3) Secondary Activator Substrate->OMe_Group Sigma_C4 Sigma Complex C4 (Para to OH) Electronically Favored OH_Group->Sigma_C4 Strong Para Directing Sigma_C6 Sigma Complex C6 (Ortho to OH) Chelation Favored OH_Group->Sigma_C6 Ortho Directing (H-Bond Potential) OMe_Group->Sigma_C4 Ortho Directing OMe_Group->Sigma_C6 Para Directing Prod_4 4-Nitro-3-methoxy-2-methylphenol (Major Product: Protocol A) Sigma_C4->Prod_4 -H+ Prod_6 6-Nitro-3-methoxy-2-methylphenol (Major Product: Protocol B) Sigma_C6->Prod_6 -H+

Caption: Figure 1. Electronic directing vectors showing the cooperative activation of C4 and C6 by hydroxyl and methoxy groups.

Protocol A: Synthesis of 4-Nitro-3-methoxy-2-methylphenol

Target: 4-Nitro Isomer (>85% Regioselectivity) Mechanism: Electronic Control. Rationale: Under standard acidic conditions, the reaction is driven by the highest electron density. The C4 position, being para to the strongest activator (-OH), is the preferred site despite the steric bulk of the adjacent methoxy group [1, 7].

Materials
  • Substrate: 3-Methoxy-2-methylphenol (1.0 eq)

  • Reagent: Nitric Acid (70%, 1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH)[2]

  • Quench: Crushed Ice / Water[3]

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 g (72.4 mmol) of 3-methoxy-2-methylphenol in 50 mL of glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a thermometer and a pressure-equalizing addition funnel.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control prevents oxidation to quinones.

  • Reagent Mix: In a separate beaker, mix 3.6 mL of Nitric Acid (70%) with 10 mL of glacial acetic acid.

  • Addition: Add the nitrating mixture dropwise over 30 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: Stir at 0–5 °C for 1 hour. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane). The product typically appears as a yellow spot with a lower Rf than the starting material.

  • Quench: Pour the reaction mixture into 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.[4]

  • Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 50 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (Silica Gel, 0-15% EtOAc in Hexanes) if the 6-nitro isomer is present in >5% abundance.

Protocol B: Synthesis of 6-Nitro-3-methoxy-2-methylphenol

Target: 6-Nitro Isomer (Enhanced Ortho-Selectivity) Mechanism: Chelation/Template Control. Rationale: Reagents like Claycop (Copper(II) Nitrate on Clay) or Cerium(IV) Ammonium Nitrate (CAN) operate via a coordination mechanism. The metal center coordinates with the phenolic oxygen, delivering the nitro group intramolecularly to the ortho (C6) position, overriding the electronic preference for C4 [2, 8].

Materials
  • Substrate: 3-Methoxy-2-methylphenol (1.0 eq)

  • Reagent: Claycop (Clay-supported Copper(II) Nitrate) - Preparation: 20g Montmorillonite K-10 + 10g Cu(NO₃)₂

  • Solvent: Dichloromethane (DCM) or Diethyl Ether

  • Additives: Acetic Anhydride (catalytic, optional scavenger)

Step-by-Step Methodology
  • Reagent Prep (Claycop): Dissolve 10 g of

    
     in 25 mL acetone. Add 20 g of Montmorillonite K-10 clay. Evaporate solvent under reduced pressure to yield a free-flowing blue powder (Claycop).
    
  • Setup: Suspend 1.0 g (7.2 mmol) of 3-methoxy-2-methylphenol and 2.5 g of Claycop reagent in 40 mL of anhydrous DCM.

  • Reaction: Stir the heterogeneous mixture vigorously at Room Temperature for 4–6 hours.

    • Note: Unlike Protocol A, extreme cold is not required, but the reaction must be kept anhydrous to maintain the coordination environment.

  • Monitoring: Monitor by TLC. The ortho-nitro isomer often has a distinct Rf due to internal hydrogen bonding (OH...NO₂).

  • Work-up: Filter the reaction mixture through a Celite pad to remove the clay catalyst. Wash the pad with DCM.

  • Isolation: Evaporate the filtrate under reduced pressure.

  • Purification: The crude residue will contain a higher ratio of the 6-nitro isomer. Separation is best achieved via column chromatography (Silica, 5% EtOAc/Hexane). The ortho-nitro isomer (6-nitro) usually elutes before the para-nitro isomer (4-nitro) due to internal hydrogen bonding reducing its polarity.

Analytical Validation & Data Summary

The following table summarizes the expected analytical signatures to distinguish the two isomers.

Feature4-Nitro Isomer (Protocol A)6-Nitro Isomer (Protocol B)
Structure Para to OHOrtho to OH
¹H NMR (Aromatic) Two doublets (AB system) if C5/C6 protons couple, or singlets if isolated.Distinct coupling pattern; OH proton is heavily deshielded (>10 ppm).
¹H NMR (OH Shift) ~5.0 - 6.0 ppm (Broad)10.5 - 11.5 ppm (Sharp, H-bonded to NO₂)
TLC (Polarity) More Polar (Lower Rf)Less Polar (Higher Rf) due to H-bonding
IR Spectroscopy Free OH band (~3400 cm⁻¹)Weak/Broad OH band (Chelated)
Melting Point Generally HigherGenerally Lower (Volatile with steam)
Troubleshooting Guide
  • Problem: Formation of black tar/oil.

    • Cause: Oxidation of the electron-rich phenol ring.

    • Solution: Lower the temperature in Protocol A to -10 °C. Ensure dropwise addition is slow.

  • Problem: Low yield in Protocol B.

    • Cause: "Old" Claycop reagent.

    • Solution: Freshly prepare the supported reagent. Moisture deactivates the coordination sites.

References

  • BenchChem. (2025).[5] Application Notes and Protocol for the Nitration of 2,3,5-Trimethylphenol. Retrieved from (Extrapolated methodology for polysubstituted phenols).

  • Sathunuru, R., Rao, U. N., & Biehl, E. (2004).[6] Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.[1][6] Arkivoc, (xv), 124-133.[1]

  • PrepChem. (2018).[4] Preparation of 2-methyl-3-nitrophenol. Retrieved from (Reference for general methyl-nitrophenol handling).

  • Gigante, B., et al. (1995).[7] Nitration of phenol using 'claycop'.[7] Journal of Organic Chemistry, 60, 3445–3447.[7] (Primary source for Claycop regioselectivity).

  • Olah, G. A., et al. (1978). Nitration of aromatics with nitronium salts.[7] Journal of the American Chemical Society.

  • Baghernejad, B., et al. (2009).[8] An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.[8] G.U.[8] Journal of Science, 22(3), 169-173.[8]

  • Maleski, R. J. (1993).[7] Selective ortho-directed nitration of 3-methoxyphenol. Synthetic Communications, 23(3), 343–348.[7] (Discusses steric/electronic interplay in methoxy-phenols).

  • Hajipour, A. R., & Ruoho, A. E. (2005). Regioselective nitration of phenols using benzyltriphenylphosphonium nitrate.[9][10] Tetrahedron Letters.

Sources

Application Note: Strategic Utilization of 3-Methoxy-2-methyl-6-nitrophenol in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxy-2-methyl-6-nitrophenol as a building block for heterocyclic chemistry Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Abstract

The regioselective synthesis of polysubstituted benzoxazoles and benzoxazinones remains a critical challenge in medicinal chemistry, particularly when accessing the sterically congested 7-position. This guide details the utility of This compound (CAS 38226-14-1) as a privileged building block. By leveraging its unique 1,2,3,6-substitution pattern, researchers can access 6-methoxy-7-methylbenzoxazoles —a scaffold offering distinct metabolic stability and binding kinetics due to the "ortho-buttressing" effect of the 7-methyl group. This document provides validated protocols for reduction, cyclization, and scaffold diversification.

Introduction: The "7-Methyl" Advantage

In the design of bioactive heterocycles, the benzoxazole core is ubiquitous. However, standard synthetic routes often struggle to place substituents at the 7-position (adjacent to the ring oxygen) due to the directing effects of precursor phenols.

This compound solves this problem through its pre-installed geometry:

  • C1-Hydroxyl & C6-Nitro: These groups form the 1,2-azole core upon reduction and cyclization.

  • C2-Methyl: Being adjacent to the hydroxyl (C1), this methyl group maps directly to the 7-position of the final benzoxazole.

  • C3-Methoxy: Maps to the 6-position , providing a vital electron-donating handle for further functionalization or hydrogen-bond acceptance.

Structural Mapping[1]
  • Precursor: 1-OH, 2-Me, 3-OMe, 6-NO₂

  • Target Scaffold: 6-Methoxy-7-methylbenzoxazole

  • Benefit: The 7-methyl group sterically protects the oxygen atom and alters the vector of the 6-methoxy group, potentially improving selectivity against kinase or receptor targets.

Experimental Workflow & Logic

The transformation of this building block relies on the chemoselective reduction of the nitro group followed by divergent cyclization pathways.

Mechanistic Pathway Diagram

G Start 3-Methoxy-2-methyl- 6-nitrophenol Inter Intermediate: 2-Amino-6-methyl- 5-methoxyphenol Start->Inter Reduction (H2/Pd-C or Fe/HCl) Prod1 Product A: 6-Methoxy-7-methyl- benzoxazole Inter->Prod1 Cyclization (R-CHO / Oxidant or TEOF) Prod2 Product B: 5-Methoxy-6-methyl- 2H-1,4-benzoxazin-3(4H)-one Inter->Prod2 Annulation (Cl-CH2-COCl / Base)

Figure 1: Divergent synthesis pathways from the nitrophenol precursor to benzoxazole and benzoxazinone scaffolds.[1]

Detailed Protocols

Protocol A: Preparation of the "Active Core" (Chemoselective Reduction)

Objective: To generate the oxidation-sensitive 2-aminophenol intermediate without degradation.

Context: Aminophenols are prone to rapid air oxidation (darkening). This protocol uses a mild hydrogenation method to ensure high purity.

Materials:

  • This compound (1.0 equiv)

  • 10% Pd/C (5 mol%)

  • Methanol (anhydrous)

  • Hydrogen gas (balloon pressure)

Step-by-Step:

  • Dissolution: In a nitrogen-flushed flask, dissolve this compound in methanol (10 mL/g).

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Caution: Pyrophoric).

  • Hydrogenation: Purge the system with H₂ and stir under a hydrogen balloon at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1); the yellow nitro spot will disappear, replaced by a fluorescent amine spot.

  • Filtration: Filter the mixture through a Celite pad under nitrogen to remove the catalyst.

  • Isolation: Concentrate the filtrate immediately on a rotary evaporator.

    • Critical Step: Do not store the free amine. Proceed immediately to Protocol B or C. If storage is necessary, convert to the HCl salt by adding 1.1 equiv of 4M HCl in dioxane and precipitating with ether.

Protocol B: Synthesis of 2-Substituted-6-Methoxy-7-Methylbenzoxazoles

Objective: To create the benzoxazole ring with variable substitution at C2.

Method: Oxidative Cyclization with Aldehydes (Versatile for library synthesis).

Materials:

  • Freshly prepared 2-amino-6-methyl-5-methoxyphenol (1.0 equiv)

  • Aryl/Alkyl Aldehyde (1.0 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) - Oxidant

  • DMSO (Solvent)[2]

Step-by-Step:

  • Condensation: Dissolve the aminophenol and the desired aldehyde in DMSO (5 mL/mmol). Stir at 80°C for 30 minutes to form the imine (Schiff base).

  • Cyclization: Add Na₂S₂O₅ to the reaction mixture.

  • Heating: Increase temperature to 100–120°C and stir for 2–4 hours.

  • Work-up: Cool to room temperature and pour onto crushed ice/water. The benzoxazole product usually precipitates.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, and purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Data:

  • 1H NMR: Characteristic singlet for C2-H (if using formic acid/TEOF) or aromatic signals for C2-Aryl.

  • Key Shift: The C7-Methyl group typically appears as a singlet around δ 2.3–2.5 ppm, distinct from the C6-Methoxy (δ 3.8–3.9 ppm).

Protocol C: Scaffold Expansion to 1,4-Benzoxazin-3-ones

Objective: To synthesize a 6-membered heterocyclic ring useful for kinase inhibition.

Materials:

  • Freshly prepared 2-amino-6-methyl-5-methoxyphenol (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Acetone (dry)

Step-by-Step:

  • Acylation: Suspend the aminophenol and K₂CO₃ in acetone at 0°C. Dropwise add chloroacetyl chloride.

  • Reflux: Allow to warm to room temperature, then reflux for 4–6 hours. The base promotes both N-acylation and the subsequent O-alkylation/cyclization.

  • Filtration: Filter off inorganic salts while hot.

  • Crystallization: Concentrate the filtrate. The benzoxazinone often crystallizes upon cooling or addition of hexane.

Quantitative Comparison of Methods

FeatureProtocol B (Benzoxazole)Protocol C (Benzoxazinone)
Reaction Type Oxidative CondensationAlkylation/Acylation
Key Reagent Aldehyde + Na₂S₂O₅Chloroacetyl Chloride
Ring Size 5-membered (Oxazole)6-membered (Oxazine)
Scaffold Utility Bioisostere for Indole/PurineKinase Hinge Binder
7-Methyl Role Steric block of O-positionConformational lock

References

  • Synthesis of Benzoxazoles: Organic Chemistry Portal. "Synthesis of Benzoxazoles". Available at: [Link]

  • Nitrophenol Building Blocks: BuyersGuideChem. "this compound Properties and Suppliers". Available at: [Link]

  • Oxidative Cyclization Protocols: Putta, R. R., et al. (2020). "Iron-Catalyzed Hydrogen Transfer Strategy for the Redox Condensation of o-Hydroxynitrobenzenes". J. Org.[3] Chem., 85, 15396-15405.[3] Available at: [Link]

Sources

Troubleshooting & Optimization

Minimizing over-nitration side products in cresol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cresol Nitration

A Guide to Minimizing Over-Nitration and Other Side Products

Welcome to the technical support center for cresol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the nitration of cresols. The synthesis of nitrocresols is a foundational reaction, yet it is frequently plagued by challenges such as over-nitration, poor regioselectivity, and the formation of oxidative byproducts.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and a mechanistic understanding of the variables at play. Our goal is to empower you to diagnose issues in your experiments and strategically optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the nitration of cresol isomers (ortho-, meta-, and para-cresol).

Question 1: My reaction is producing a high percentage of dinitrated and other polynitrated byproducts. How can I favor mononitration?

Answer: This is the most common challenge and is typically a result of the reaction conditions being too harsh for the highly activated cresol ring.[1] The mononitrated product is itself activated and can readily undergo a second nitration if conditions permit.

Potential Causes & Recommended Actions:

  • Excessive Reaction Temperature: High temperatures dramatically increase the rate of all reactions, including the subsequent nitration of your desired mononitro-cresol.[1]

    • Solution: Maintain a strict, low-temperature profile. The nitration of cresols is highly exothermic, and efficient heat dissipation is critical.[2] Conduct the reaction in an ice-salt bath to maintain an internal temperature between -5°C and 10°C.[2] This is the single most effective parameter for enhancing selectivity.[1]

  • Incorrect Stoichiometry: Using a large excess of the nitrating agent (nitric acid) will inevitably drive the reaction towards polynitration.

    • Solution: Carefully control the molar ratio of your reagents. Use a molar ratio of nitric acid to cresol substrate that is close to 1:1. A slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid is often sufficient to drive the reaction to completion without significantly promoting dinitration.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the initial cresol has been consumed provides an opportunity for the mononitrated product to react further.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2] As soon as the starting material spot has disappeared, quench the reaction by pouring it onto crushed ice.[1] This prevents the unwanted second nitration.

Question 2: My reaction mixture turned dark brown or black, and I have a low yield of a tarry, impure product. What went wrong?

Answer: A dark coloration and the formation of resinous materials are clear indicators of oxidative side reactions.[1][2] The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[2]

Potential Causes & Recommended Actions:

  • Loss of Temperature Control: As discussed above, this is a primary cause. Even a temporary spike in temperature can initiate runaway oxidation.

    • Solution: Ensure your cooling bath is robust and maintain vigorous stirring. The most critical step is the slow, dropwise addition of the nitrating agent using an addition funnel. This allows the heat generated by the exothermic reaction to dissipate effectively, keeping the internal temperature stable and low.[1][2] If you observe a rapid temperature increase or the evolution of brown nitrogen dioxide (NO₂) fumes, immediately stop the addition and enhance cooling.[2]

  • Nitrating Agent is Too Aggressive: For particularly sensitive substrates, the standard mixed acid (HNO₃/H₂SO₄) system may be too harsh.

    • Solution: Consider using milder or alternative nitrating agents. Reagents such as nitric acid supported on silica gel or cerium (IV) ammonium nitrate (CAN) can provide cleaner reactions and improved yields by moderating the reactivity.[1][3][4]

Question 3: I'm getting a mixture of mononitro isomers. How can I improve the regioselectivity to target a specific isomer?

Answer: The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. When they are on the same ring, they compete, and direct nitration often results in a mixture of isomers.[5]

Potential Causes & Recommended Actions:

  • Inherent Electronic Effects: The directing effects of the existing substituents on the cresol ring dictate the positions of electrophilic attack. The concentration of sulfuric acid can also influence the isomer distribution.[6]

    • Solution 1 (Protecting Groups): This is a highly effective strategy. The hydroxyl group can be temporarily converted into a less activating or a sterically bulky group to direct nitration to other positions. For example, converting m-cresol to tri-m-tolyl phosphate before nitration selectively yields the 4-nitro isomer after hydrolysis.[1][5]

    • Solution 2 (Blocking/Directing Groups): A "one-pot" procedure involving sulfonation can be used. For instance, to selectively prepare 3-methyl-6-nitrophenol, tri-m-tolyl phosphate can be sulfonated, then nitrated, followed by hydrolysis and desulfonation.[5] The bulky sulfonyl group effectively blocks one position, directing the nitro group to another.

Frequently Asked Questions (FAQs)

Q: What is the role of sulfuric acid in the nitrating mixture? A: Sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[1] The concentration of sulfuric acid can also impact the isomer ratios obtained during the reaction.[6]

Q: Why is slow, dropwise addition of the nitrating agent so critical? A: The nitration of phenols is a very fast and highly exothermic reaction.[2] Adding the nitrating agent all at once would cause a rapid, uncontrolled temperature spike. This leads to a dangerous runaway reaction, severe oxidation of the cresol, and extensive formation of dinitro and tar byproducts.[2] Slow, controlled addition is essential for safety and product purity.

Q: Can I use a different solvent for the reaction? A: While some protocols use a solvent like glacial acetic acid, many direct nitrations of cresols are performed neat (without solvent) or in the nitrating mixture itself.[1] The choice of solvent can influence the reaction, and alternative systems have been explored.[7] If you choose to use a solvent, ensure it is inert to strong acids and oxidizing conditions.

Q: What is the best way to analyze the crude product mixture? A: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is invaluable for monitoring the reaction's progress in real-time.[2] After workup, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are excellent for identifying and quantifying the different isomers and byproducts in your crude mixture.[5][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for definitive structural confirmation of the purified products.[2]

Data Presentation & Key Parameter Summary

The following table summarizes the impact of critical reaction parameters on the outcome of cresol nitration.

ParameterConditionEffect on Mononitration YieldEffect on Selectivity (Mono- vs. Poly-)Risk of Byproducts (Oxidation/Tar)
Temperature Low (-5 to 10°C)OptimalHighLow[2]
Moderate (30 to 40°C)Good, but variableModerateModerate[2][10]
High (>60°C)PoorLowVery High[10]
HNO₃ Stoichiometry Near Equimolar (1:1.1)OptimalHighLow[1]
Large Excess (>1.5 eq)DecreasesLowHigh[1]
Reagent Addition Slow, DropwiseHighHighLow[2]
Rapid / All at onceVery PoorVery LowExtremely High (Runaway Risk)[2]

Visualizations

Reaction Pathways in Cresol Nitration

G Cresol Cresol MonoNitro Desired Mononitro-cresol Cresol->MonoNitro Controlled Conditions (-5 to 10°C, ~1 eq HNO₃) Oxidation Oxidation Products (Tars, Resins) Cresol->Oxidation High Temperature NitratingAgent Nitrating Agent (HNO₃/H₂SO₄) DiNitro Over-Nitration Product (Dinitro-cresol) MonoNitro->DiNitro

Caption: Key reaction pathways in cresol nitration.

Troubleshooting Logic Flowchart

G start Problem Observed: High Yield of Dinitro Byproducts cause1 Cause? Reaction Temp Too High? start->cause1 cause2 Cause? Excess Nitrating Agent? start->cause2 cause3 Cause? Prolonged Reaction Time? start->cause3 solution1 Action: Improve Cooling (Ice-Salt Bath) Maintain Temp < 10°C cause1->solution1 solution2 Action: Adjust Stoichiometry (HNO₃:Cresol ≈ 1.1:1) cause2->solution2 solution3 Action: Monitor by TLC Quench Promptly After Start Material is Consumed cause3->solution3

Caption: Troubleshooting flowchart for over-nitration.

Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted and optimized for specific laboratory conditions and substrates. All nitration reactions must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Controlled Mononitration of p-Cresol

This protocol is designed to favor the formation of 4-methyl-2-nitrophenol by carefully controlling the reaction conditions.

  • Preparation of Nitrating Mixture:

    • In a flask placed in an ice-salt bath, add concentrated sulfuric acid.

    • While stirring vigorously, slowly and dropwise add concentrated nitric acid (1.05 molar equivalents relative to the cresol).

    • Maintain the temperature of the mixture below 5°C throughout the addition.[1]

  • Reaction Setup:

    • In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add p-cresol (1.0 molar equivalent).

    • Cool the flask containing the p-cresol to -5°C in an ice-salt bath.

  • Nitration:

    • Slowly add the cold nitrating mixture dropwise to the stirred p-cresol.

    • Crucially, monitor the internal temperature and maintain it between -5°C and 0°C. [2] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly; slow or stop the addition until the temperature is stabilized in the desired range.[1][2]

  • Reaction Completion:

    • After the addition is complete, continue stirring the mixture at 0°C for an additional 30-60 minutes. Monitor by TLC until the starting p-cresol is consumed.[1]

  • Workup and Quenching:

    • Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product should precipitate as a solid.[1]

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[1]

    • For higher purity, the crude solid can be washed with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.[2]

  • Purification:

    • The crude product can be purified further by recrystallization or column chromatography.

Protocol 2: Selective Synthesis of 3-Methyl-4-nitrophenol via a Protecting Group

This protocol demonstrates how to use a protecting group strategy to selectively nitrate m-cresol at the 4-position.[1][5]

  • Protection (Formation of Tri-m-tolyl Phosphate):

    • Combine m-cresol (3.0 eq) and phosphorus oxychloride (1.0 eq) in a suitable flask, optionally with a base like pyridine.

    • The reaction is typically heated to drive it to completion. After cooling, the mixture is worked up (e.g., by washing with dilute acid and base) to isolate the crude tri-m-tolyl phosphate.

  • Nitration of the Phosphate Ester:

    • Dissolve the tri-m-tolyl phosphate in a suitable solvent (e.g., glacial acetic acid) or use it neat, and cool to -5°C in an ice-salt bath.

    • Slowly add a pre-cooled nitrating mixture (mixed H₂SO₄/HNO₃, as in Protocol 1) dropwise, maintaining the temperature between -5°C and 0°C.[1]

    • Stir at low temperature until TLC indicates consumption of the starting phosphate.

  • Workup and Hydrolysis:

    • Quench the reaction mixture by pouring it onto ice.

    • The nitrated phosphate ester is then hydrolyzed back to the nitrophenol. This is typically achieved by heating the crude product with an aqueous acid or base (e.g., aqueous NaOH followed by acidification).

  • Purification:

    • The resulting 3-methyl-4-nitrophenol can be isolated and purified by filtration, extraction, and recrystallization or chromatography. This method provides high selectivity for the 4-nitro isomer, which is a minor product in direct nitration.[1][5]

References

  • BenchChem. (n.d.). Managing exothermic reactions in the nitration of p-cresol.
  • BenchChem. (n.d.). Troubleshooting byproduct formation in nitration of m-cresol.
  • Ebisuno, T., et al. (1977). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Bulletin of the Chemical Society of Japan.
  • Coombes, R. G., Golding, J. G., & Hadjigeorgiou, P. (1979). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. DOI: 10.1039/P29790001451.
  • ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions.
  • van Niekerk, R. J. F. (2001). Evaluation of Lewis Acid Catalysed and Other Nitration Strategies for the Selective Nitration of Cresols. CORE.
  • Google Patents. (1938). US2136187A - Nitration of para cresol.
  • Filo. (2024). Mono nitration of o-cresol.
  • Arkivoc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.
  • Sciencemadness Discussion Board. (2021). Avoiding over nitration (or generally over-electrophilic substitution).
  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

  • Paranjpe, K. Y. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 300-301.

Sources

Recrystallization solvents for 3-Methoxy-2-methyl-6-nitrophenol purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection

3-Methoxy-2-methyl-6-nitrophenol is a highly functionalized intermediate often used in the synthesis of HIV attachment inhibitors (e.g., Fostemsavir precursors) and specialized agrochemicals. Its purification is challenging due to its low melting point (approx. 50–70°C) and the presence of structural isomers (specifically the para-nitro isomer).

The molecule exhibits strong intramolecular hydrogen bonding between the hydroxyl group (-OH) at position 1 and the nitro group (-NO2) at position 6. This "ortho-effect" significantly increases its solubility in non-polar solvents and volatility compared to its isomers.

Recommended Solvent Systems
Solvent SystemComposition (v/v)ApplicationRisk Profile
Petroleum Ether / Ethyl Acetate 9:1 to 4:1 Primary Recommendation. Best for removing tars and non-polar byproducts.Low. Excellent for preventing "oiling out" if cooled slowly.
Ethanol / Water 1:1 to 2:1 Secondary. Use for removing inorganic salts or highly polar impurities.High. Strong risk of oiling out due to low melting point.
n-Hexane 100% Polishing. Effective for final cleanup of highly pure material.Low. Requires cooling to -20°C for maximum yield.
Steam Distillation N/A Pre-Purification. Critical step to separate from the 4-nitro isomer.N/A. The 6-nitro isomer is steam volatile; the 4-nitro is not.

Technical Troubleshooting Guide

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling the hot solvent mixture, the product separates as a dense oil droplet at the bottom of the flask rather than forming crystals. Mechanism: The melting point of this compound is relatively low. If the temperature of the solution drops below the melting point before saturation is reached, the compound separates as a liquid (liquid-liquid phase separation).

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a tiny amount of pure crystal at a temperature just above the oiling point.

  • Change Solvent: Switch from Ethanol/Water to Petroleum Ether/Ethyl Acetate . The lower polarity reduces the tendency to oil out.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath to cool to room temperature over 2–3 hours. Do not place directly in an ice bath.

Issue 2: Contamination with 4-Nitro Isomer

Symptom: HPLC/TLC shows a persistent impurity (approx. 15-25%) that co-crystallizes. Mechanism: Nitration of 3-methoxy-2-methylphenol typically yields both the 6-nitro (ortho) and 4-nitro (para) isomers. Recrystallization alone is often insufficient to separate them due to similar solubilities in polar solvents.

Corrective Protocol (Steam Distillation):

  • Suspend the crude mixture in water.

  • Acidify slightly with H₂SO₄ (to ensure phenol is protonated).

  • Perform Steam Distillation .

    • The 6-nitro isomer (Target) is volatile due to intramolecular H-bonding and will distill over with the water.

    • The 4-nitro isomer (Impurity) is non-volatile (intermolecular H-bonding) and remains in the boiling flask.

  • Extract the distillate with Ethyl Acetate, dry, and then recrystallize.

Issue 3: Low Yield after Filtration

Symptom: Mother liquor is highly colored; yield is <40%. Mechanism: The methyl and methoxy groups make the molecule lipophilic. It is significantly soluble in organic solvents even at room temperature.

Corrective Protocol:

  • Cool Further: Place the crystallization flask in a -20°C freezer for 12 hours before filtration.

  • Anti-solvent Addition: If using Ethyl Acetate, slowly add cold Hexane or Heptane to the mother liquor to force further precipitation.

Standard Operating Procedures (SOPs)

SOP-A: Steam Distillation (Isomer Separation)

Required for crude reaction mixtures containing the 4-nitro isomer.

  • Setup: Equip a 1L Round Bottom Flask (RBF) with a Claisen adapter, dropping funnel, and water-cooled condenser.

  • Charge: Add crude nitrophenol mixture (e.g., 20g) and water (300mL). Acidify to pH 2 with dilute H₂SO₄.

  • Distill: Heat the flask vigorously or pass live steam through the mixture. Collect approximately 500-800mL of distillate. The distillate should appear cloudy/yellow.

  • Isolation: The target 6-nitro isomer may crystallize in the receiver. If not, extract the distillate with Ethyl Acetate (3 x 100mL).

  • Dry: Dry organic layer over MgSO₄ and evaporate to yield the pre-purified solid.

SOP-B: Recrystallization (Final Polish)

Used after steam distillation or for high-purity requirements.

  • Dissolution: Place 10g of solid in a 250mL Erlenmeyer flask.

  • Solvent Addition: Add Ethyl Acetate (20mL) . Heat to a gentle boil (approx. 70°C).

  • Titration: If not fully dissolved, add Ethyl Acetate in 2mL increments. Once dissolved, remove from heat.

  • Anti-Solvent: While hot, slowly add Petroleum Ether (60-80 fraction) or Heptane until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Crystallization: Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Then move to 4°C for 4 hours.

  • Filtration: Filter the yellow needles/prisms. Wash with cold (-20°C) Petroleum Ether.

Process Visualization

Workflow: Purification Logic

This diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Contains 6-nitro & 4-nitro isomers) CheckIsomer Is 4-Nitro Isomer Present? Start->CheckIsomer SteamDist Step 1: Steam Distillation (Separates Volatile 6-Nitro) CheckIsomer->SteamDist Yes (High Impurity) Recryst Step 2: Recrystallization (Petroleum Ether / EtOAc) CheckIsomer->Recryst No (Already >90%) Residue Residue (Discard) (Contains 4-Nitro) SteamDist->Residue Non-Volatile Distillate Distillate (Contains Target 6-Nitro) SteamDist->Distillate Volatile Extract Extraction (Ethyl Acetate / Drying) Distillate->Extract Extract->Recryst CheckOil Did it Oil Out? Recryst->CheckOil Reheat Reheat & Add Seed Crystal CheckOil->Reheat Yes Final Pure this compound (Yellow Needles) CheckOil->Final No (Crystals Formed) Reheat->Recryst

Caption: Decision tree for the purification of this compound, prioritizing steam distillation for isomer removal.

Mechanism: Ortho-Effect Solubility

This diagram explains why the target molecule behaves differently from its impurities.

OrthoEffect Target Target: 6-Nitro Isomer (Ortho) Mech1 Intramolecular H-Bond (Internal) Target->Mech1 Impurity Impurity: 4-Nitro Isomer (Para) Mech2 Intermolecular H-Bond (External/Network) Impurity->Mech2 Prop1 High Volatility (Steam Distillable) Mech1->Prop1 Prop2 High Solubility in Non-Polar Solvents Mech1->Prop2 Prop3 Low Volatility (Remains in Pot) Mech2->Prop3 Prop4 Low Solubility in Non-Polar Solvents Mech2->Prop4

Caption: Mechanistic basis for separation: Intramolecular bonding in the 6-nitro isomer prevents network formation, increasing volatility and lipophilicity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of nitrophenol steam distillation and purification).

  • Ipatieff, V. N. (1945). 2-nitro-3-methoxy-phenol and process of making same. U.S. Patent 2,385,282. (Describes purification of the closely related 2-nitro-3-methoxyphenol isomer using petroleum ether).

  • Meanwell, N. A., et al. (2021). Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir.[1] Medicinal Chemistry Research, 30, 1955–1980.[1] (Contextualizes the compound as a key intermediate in HIV drug synthesis).

  • Oxford, A. E. (1926). The constituents of guaiacum resin.[2] Part II. Synthesis of dl-guaiaretic acid dimethyl ether. Journal of the Chemical Society.[3] (Historical reference for nitration and crystallization of methoxy-methyl-phenols).

  • ChemicalBook. (2024).[4] this compound Properties and Melting Point Data. (Verifying physical properties for solvent selection).

Sources

Optimizing temperature for regioselective nitration of anisole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an autonomous Technical Support Center for researchers optimizing the nitration of anisole derivatives. It prioritizes safety, mechanistic understanding, and regioselective control.

Topic: Temperature Optimization for Regioselectivity & Safety Role: Senior Application Scientist Status: Online

⚠️ Emergency Safety Notice: Acetyl Nitrate

Before proceeding, acknowledge the following: Acetyl nitrate (generated in situ via HNO₃ + Ac₂O) is thermally unstable.

  • Critical Limit: Never allow the reaction temperature to exceed 20°C .

  • Explosion Hazard: Above 60°C, acetyl nitrate can decompose explosively.

  • Exotherm: The mixing of Nitric Acid and Acetic Anhydride is highly exothermic. Acid must be added to the anhydride (or vice versa, depending on specific protocol, but usually anhydride to acid is avoided to prevent localized heating) slowly with rigorous cooling.

Module 1: The Mechanistic Logic (The "Why")

The Anisole Challenge

Anisole (methoxybenzene) is highly activated toward Electrophilic Aromatic Substitution (EAS).[1] The methoxy group (


) is a strong ortho/para director .[1]
  • The Problem: The activation energy for nitration is low, leading to rapid reaction. This causes two main issues:

    • Poor Regioselectivity: Significant formation of the ortho isomer (often 30–45%) due to the statistical probability (2 ortho sites vs. 1 para) and the "ortho effect" (coordination of the electrophile to the methoxy oxygen).

    • Over-Nitration: The product (nitroanisole) is deactivated, but the reaction is so exothermic that local heating can drive a second nitration, yielding 2,4-dinitroanisole.

Temperature: Kinetic vs. Thermodynamic Control

Temperature is your primary "tuning knob" for selectivity.

  • Low Temperature (-10°C to 0°C):

    • Regime: Kinetic Control.

    • Effect: Minimizes the energy available to overcome the steric hindrance of the ortho position (favors para). Crucially, it suppresses the activation energy required for the second nitration step.

  • Ambient/High Temperature (>20°C):

    • Regime: Thermodynamic/Mixed Control.

    • Effect: Increases the rate of ortho substitution and drastically increases the rate of dinitration and oxidative byproduct formation (tars).

Reaction Pathway Visualization

The following diagram illustrates the branching pathways dependent on energy (temperature).

AnisoleNitration Anisole Anisole (Substrate) Sigma Sigma Complex (Arenium Ion) Anisole->Sigma + NO2+ Ortho o-Nitroanisole (Kinetic/Statistical) Sigma->Ortho High Energy Path (Coordination) Para p-Nitroanisole (Thermodynamic/Steric) Sigma->Para Low Energy Path (Steric Preference) DiNitro 2,4-Dinitroanisole (Over-reaction) Ortho->DiNitro T > 20°C Exotherm Para->DiNitro T > 20°C Exotherm

Figure 1: Reaction pathway showing the divergence of ortho/para products and the temperature-dependent risk of dinitration.

Module 2: Troubleshooting & FAQs

Q1: I am seeing >15% dinitration. How do I stop this?

Diagnosis: Your reaction temperature is spiking during the addition of the nitrating agent. The nitration of anisole is highly exothermic (


).
The Fix: 
  • Cryogenic Cooling: Cool the substrate solution to -10°C before adding the nitrating agent.

  • Controlled Addition: Use a syringe pump or dropping funnel to add the nitrating agent dropwise. Monitor internal temperature; stop addition if T rises > -5°C.

  • Stoichiometry: Ensure you are using a slight limiting amount of HNO₃ (0.95 – 1.0 eq) rather than an excess.

Q2: My ortho:para ratio is 40:60. How can I boost the para product?

Diagnosis: You are likely using "Mixed Acid" (HNO₃/H₂SO₄).[1] The protonated methoxy group and the solvent cage in sulfuric acid can reduce steric differentiation. The Fix:

  • Switch Reagents: Use Acetyl Nitrate (HNO₃ in Acetic Anhydride).[2] The bulky acetyl nitrate electrophile is more sensitive to steric hindrance, favoring the para position.

  • Lower Temperature: Run the reaction at -15°C.

  • Solid Supports: Consider using Zeolite H-Beta catalysts, which impose pore-shape selectivity favoring the linear para isomer (advanced optimization).

Q3: The reaction mixture turned black/tarry. What happened?

Diagnosis: Oxidative degradation. Anisole is electron-rich and prone to oxidation by concentrated HNO₃, especially if the temperature is uncontrolled. The Fix:

  • Dilution: Dilute the reaction with an inert solvent like Dichloromethane (DCM) or Acetonitrile to act as a heat sink.

  • Quench Faster: Do not let the reaction stir overnight. Monitor by TLC/HPLC and quench immediately upon consumption of starting material.

Module 3: Optimized Experimental Protocol

Method: Regioselective Nitration using In Situ Acetyl Nitrate. Objective: Maximize p-nitroanisole, minimize dinitration.

Reagents & Equipment
  • Substrate: Anisole (10 mmol, 1.08 g)

  • Reagent A: Acetic Anhydride (Ac₂O) (Excess, solvent/reagent)

  • Reagent B: Fuming Nitric Acid (HNO₃) (10 mmol)

  • Solvent: Dichloromethane (DCM) (Optional, for heat dissipation)

  • Equipment: 3-neck round bottom flask, internal thermometer, dropping funnel, ice/salt bath (-15°C).

Step-by-Step Procedure
  • Preparation (The "Heel"): Charge the flask with Acetic Anhydride (20 mL) and Anisole (10 mmol). Cool to -10°C .

    • Note: Some protocols generate acetyl nitrate first.[2] For safety with anisole, adding HNO₃ to the anisole/anhydride mixture is often preferred to keep the concentration of the explosive acetyl nitrate low (in-situ consumption), provided cooling is aggressive.

  • Acid Addition: Mix HNO₃ (10 mmol) with 5 mL of Acetic Acid (to prevent freezing/high viscosity). Add this mixture dropwise to the flask.

    • CRITICAL: Maintain internal temperature < 0°C . If it spikes, stop addition.

  • Reaction: Stir at -5°C to 0°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture onto 50g of crushed ice/water with vigorous stirring. This hydrolyzes the remaining acetic anhydride and neutralizes the acid.

  • Workup: Extract with DCM (3 x 20 mL). Wash organics with sat. NaHCO₃ (until bubbling stops) and Brine. Dry over MgSO₄.

Expected Data Profile (Temperature vs. Selectivity)
TemperatureReagent SystemOrtho (%)Para (%)Di-Nitro (%)Notes
25°C HNO₃ / H₂SO₄35-4055-605-10High exotherm risk.
0°C HNO₃ / H₂SO₄30-3560-65< 2Standard "textbook" result.
-10°C HNO₃ / Ac₂O 20-25 70-75 < 1 Optimal Method.
>40°C Any----> 20Unsafe. Tars formed.

Module 4: Decision Support Workflow

Use this logic flow to determine your next optimization step.

Troubleshooting Start Start Optimization CheckYield Check Yield & Purity Start->CheckYield Issue1 High Dinitration? CheckYield->Issue1 Impurities found Issue2 Low Para:Ortho Ratio? CheckYield->Issue2 Wrong Isomer Sol1 Decrease Temp to -10°C Slow Addition Rate Issue1->Sol1 Yes Sol2 Switch to Acetyl Nitrate (Bulky Electrophile) Issue2->Sol2 Standard Fix Sol3 Use Zeolite Catalyst (Shape Selectivity) Issue2->Sol3 Advanced Fix

Figure 2: Troubleshooting logic for common nitration issues.

References

  • Olah, G. A., et al. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. Journal of Organic Chemistry.

  • Wubbels, G. G., et al. (2013).[3] Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution.[3] Evidence that activation energy controls reactivity.[3] Journal of Organic Chemistry.

  • Smith, K., et al. (1998). Highly regioselective nitration of mono-substituted benzenes with acetyl nitrate. Journal of the Chemical Society.

  • Occupational Safety and Health Administration (OSHA) . Chemical Sampling Information: Acetyl Nitrate. (General Safety Reference)

Sources

Technical Support Center: Handling Polynitrated Cresol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Thermal Stability & Safe Handling of Polynitrated Cresols Audience: Process Chemists, HSE Specialists, and R&D Scientists

Welcome to the Reactive Chemicals Safety Hub

You have accessed the specialized support module for Polynitrated Cresols . These impurities (e.g., dinitro-o-cresol, trinitro-m-cresol) are frequently generated as byproducts during nitration reactions or workups involving cresol derivatives. They are characterized by low thermal onset temperatures (


)  and high decomposition energies (

)
, making them susceptible to runaway reactions and deflagration-to-detonation transitions (DDT).

This guide is structured to answer your critical questions regarding detection, mechanism, and safe removal.

Module 1: Identification & Risk Assessment
Q: How do I determine if my cresol impurities pose a thermal runaway risk?

A: You cannot rely on literature values for pure compounds alone. Impurities often lower the decomposition onset temperature significantly.[1][2] You must perform thermal screening using Differential Scanning Calorimetry (DSC).[3][4]

The "Rule of 100" Protocol:

  • Run a screening DSC: Use a sealed gold-plated high-pressure crucible (to prevent evaporation masking the exotherm) at a heating rate of 4–5 K/min.

  • Identify

    
    :  The temperature at which the exotherm begins (not the peak).
    
  • Calculate Safety Margin: Your maximum process temperature (

    
    ) must be at least 100 K lower than the 
    
    
    
    of the impurity.

Comparative Stability Data (Reference Values): Note: Values vary by specific isomer and purity. Treat these as upper limits.

CompoundNitration LevelApprox.

(°C)
Decomposition Energy (

)
Hazard Class
p-Cresol NoneStableN/AFlammable
Mononitro-cresol Low> 200°C300 - 500 J/gModerate
4,6-Dinitro-o-cresol (DNOC) Medium~150°C1,200 - 1,500 J/gHigh (Explosive)
Trinitro-cresol High< 140°C> 2,000 J/gSevere (Detonable)

Critical Warning: If


, the material has the potential for explosive propagation. You must proceed to Accelerating Rate Calorimetry (ARC) to determine the "Time to Maximum Rate" (TMR).
Module 2: The Mechanism of Failure
Q: Why are these impurities considered "autocatalytic"?

A: Polynitrated cresols (and phenols) possess an acidic proton that allows them to tautomerize into an aci-nitro form, especially in the presence of metals or bases. This form is highly unstable and sensitive to shock.

The Decomposition Loop:

  • Initiation: Thermal stress or base catalysis shifts the equilibrium to the aci-nitro form.

  • Radical Formation: The C-NO2 bond weakens, releasing

    
     gases.
    
  • Autocatalysis: The released

    
     acts as an oxidizing agent, attacking the cresol ring and accelerating the decomposition rate.
    
  • Runaway: The reaction generates heat faster than it can be dissipated, leading to a pressure spike and vessel rupture.

Visualization of the Failure Pathway:

DecompositionMechanism NitroCresol Polynitrated Cresol (Stable Form) AciForm Aci-Nitro Tautomer (Unstable Intermediate) NitroCresol->AciForm Tautomerization Heat Trigger: Heat / Base / Metal Contact Heat->AciForm Radicals Homolytic Cleavage (Release of NOx) AciForm->Radicals Bond Weakening Oxidation Ring Oxidation by NOx (Exothermic) Radicals->Oxidation Autocatalysis Oxidation->Radicals Feedback Loop Pressure Rapid Gas Evolution (N2, CO2, NOx) Oxidation->Pressure + Heat Release Explosion Thermal Runaway / Explosion Pressure->Explosion Vessel Failure

Figure 1: Autocatalytic decomposition cycle of polynitrated cresols. Note the red feedback loop indicating self-acceleration.

Module 3: Operational Mitigation & Handling
Q: My reaction mixture contains residual nitric acid and cresol. How do I prevent thermal runaway during workup?

A: The most dangerous phase is the quenching step. Residual nitric acid can continue to nitrate the cresol to higher (unstable) levels if the temperature spikes or mixing is poor.

Safe Quenching Protocol:

  • Reverse Quench Only: Always add the reaction mixture TO water (or ice). Never add water to the reaction mixture.

    • Reason: Adding water to the acid/cresol mix creates a localized "hot spot" of dilute acid, which maximizes the nitration rate and heat generation.

  • Temperature Control: Maintain the quench vessel < 10°C.

  • pH Management: Do not allow the pH to become alkaline during the initial quench.

    • Reason: Polynitrated cresols form shock-sensitive salts (picrates/cresolates) at high pH. Keep pH < 7 until the organic phase is separated.

  • Avoid Dryness: Never allow polynitrated cresol residues to dry out.

    • Protocol: Keep waste streams and filter cakes with at least 10-20% water content (phlegmatization).

Q: Can I store waste streams containing these impurities?

A: Long-term storage is not recommended .

  • Risk: If stored in steel drums, the acidity can corrode the metal, releasing iron ions (

    
    ), which catalyze the decomposition of nitro compounds.
    
  • Solution: Dispose of waste immediately via controlled incineration. If temporary storage is unavoidable, use plastic-lined drums, keep the material wet, and monitor temperature continuously.

Module 4: Emergency Decision Workflow

Scenario: You observe an unexpected temperature rise in a vessel containing nitrated cresols.

EmergencyResponse Start Temp Rise Detected CheckAgitation Is Agitation Active? Start->CheckAgitation RestartAgit Attempt Restart (Risk of Surge) CheckAgitation->RestartAgit No Cooling Max Cooling Capacity CheckAgitation->Cooling Yes RestartAgit->Cooling RateCheck Is dT/dt > 2°C/min? Cooling->RateCheck Dump EMERGENCY DUMP (Quench Tank) RateCheck->Dump Yes (Runaway Imminent) Monitor Monitor until Ambient RateCheck->Monitor No (Controlled)

Figure 2: Decision logic for thermal excursions. Note that restoring agitation to a stratified mixture can cause a sudden heat spike.

References
  • International Labour Organization (ILO). ICSC 0462 - 4,6-Dinitro-o-cresol (DNOC). International Chemical Safety Cards.[5] Link

  • Gustin, J.L. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 1998. (Discusses the specific catalytic effect of impurities in nitration). Link

  • NOAA Office of Response and Restoration. CAMEO Chemicals: Dinitro-o-cresol. (Detailed reactivity and firefighting data). Link

  • Stoessel, F.Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008. (Source for the "Rule of 100" and DSC protocols).

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of 3-Methoxy-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 3-Methoxy-2-methyl-6-nitrophenol , a highly substituted benzene derivative often encountered as a scaffold in pharmaceutical synthesis and dye chemistry.

The Challenge: The nitration of 3-methoxy-2-methylphenol typically yields a mixture of regioisomers, primarily the 6-nitro (ortho) and 4-nitro (para) products. Distinguishing these isomers requires precise interpretation of proton nuclear magnetic resonance (


H NMR) data, specifically focusing on the behavior of the phenolic hydroxyl group and aromatic coupling patterns.

Key Diagnostic Feature: The 6-nitro isomer exhibits a distinct, sharp downfield signal (


 ppm) in non-polar solvents (CDCl

) due to strong intramolecular hydrogen bonding, a feature absent in the 4-nitro analogue.[1]

Structural Context & Isomerism

Before analyzing the spectra, it is critical to visualize the competing structures to understand the magnetic environments.

The Target vs. The Alternative
  • Target (6-Nitro): The nitro group is ortho to the hydroxyl. This proximity allows for a stable 6-membered chelate ring via hydrogen bonding.

  • Alternative (4-Nitro): The nitro group is para to the hydroxyl. No intramolecular hydrogen bond is possible; the OH proton participates in intermolecular exchange.

Graphviz: Structural Decision Tree

The following diagram outlines the logical flow for distinguishing the target molecule from its isomer using NMR data.

NMR_Decision_Tree Start Crude Nitration Product (Mixture of Isomers) Solvent Dissolve in CDCl3 (Non-polar solvent essential) Start->Solvent OH_Check Check OH Region (10.0 - 12.0 ppm) Solvent->OH_Check Result_6 Sharp Singlet @ >10.5 ppm (Intramolecular H-Bond) OH_Check->Result_6 Downfield Shift Result_4 Broad Singlet @ 5.0-7.0 ppm (Intermolecular Exchange) OH_Check->Result_4 Upfield/Broad Coupling_6 Target: 6-Nitro Isomer Ar-H: 2 Doublets (Ortho) Result_6->Coupling_6 Coupling_4 Isomer: 4-Nitro Isomer Ar-H: 2 Doublets (Ortho) Result_4->Coupling_4

Figure 1: Decision tree for assigning regioochemistry based on phenolic proton behavior.

Experimental Protocol

To reproduce the chemical shifts described below, strict adherence to sample preparation protocols is required to minimize concentration-dependent shifts in the impurity profile.

Materials
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Alternative Solvent: DMSO-d

    
     (only for solubility issues, though it obscures H-bonding diagnostics).[1]
    
  • Sample Mass: 5–10 mg for standard 1H acquisition.

Step-by-Step Methodology
  • Preparation: Dissolve 5 mg of the isolated solid in 0.6 mL of CDCl

    
    . Ensure the solution is clear; filter through a cotton plug if particulate matter remains.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard zg30 (30° pulse).

    • Relaxation Delay (D1): Set to

      
       seconds. The intramolecular H-bonded proton relaxes slowly; insufficient delay may suppress this critical signal.
      
    • Scans: 16–32 scans are sufficient.

    • Spectral Width: Open the window to 14 ppm to capture the downfield OH peak.

  • Processing: Calibrate the spectrum to the TMS peak at 0.00 ppm or the residual CHCl

    
     peak at 7.26 ppm.
    

Comparative Data Analysis

The following table contrasts the diagnostic chemical shifts of the target molecule against its primary regioisomer.

Table 1: Diagnostic 1H NMR Data (CDCl , 400 MHz)

Note: Values are derived from substituent additivity principles and literature on analogous ortho-nitrophenols [1][2].

Proton AssignmentTarget: this compoundAlternative: 3-Methoxy-2-methyl-4-nitrophenolDiagnostic Note
-OH (Phenolic) 10.80 – 11.50 ppm (s) 5.0 – 7.0 ppm (br s)Primary Differentiator. Target has strong intramolecular H-bond.[1]
Ar-H (C5) 7.90 – 8.10 ppm (d,

Hz)
7.60 – 7.80 ppm (d,

Hz)
H5 is ortho to NO

in both, but environment differs.[1]
Ar-H (C4) 6.60 – 6.80 ppm (d,

Hz)
6.50 – 6.70 ppm (d,

Hz)
H4 is shielded by ortho-methoxy group.[1]
-OCH

3.85 – 3.95 ppm (s)3.85 – 3.95 ppm (s)Not diagnostic for regioisomerism.
-CH

2.15 – 2.25 ppm (s)2.15 – 2.25 ppm (s)Not diagnostic.[1]
Detailed Signal Interpretation
1. The Phenolic Hydroxyl (The "Smoking Gun")

In the 6-nitro isomer , the oxygen of the nitro group acts as a hydrogen bond acceptor for the phenolic hydrogen. This "locks" the proton, effectively deshielding it by removing electron density.

  • Observation: A sharp singlet appearing between 10.5 and 11.5 ppm.

  • Solvent Effect: If DMSO-d

    
     is used, this peak may broaden or shift slightly, but the distinction remains clear compared to the para-isomer. However, CDCl
    
    
    
    is preferred because DMSO competes for hydrogen bonding, potentially masking the intramolecular nature [3].
2. Aromatic Region (Coupling Constants)

The molecule possesses two aromatic protons at positions 4 and 5.

  • H5 (Ortho to Nitro): This proton is strongly deshielded by the electron-withdrawing nitro group (

    
    ).[1]
    
  • H4 (Ortho to Methoxy): This proton is shielded by the electron-donating methoxy group (

    
    ).
    
  • Coupling: Since H4 and H5 are adjacent, they appear as an AB system (two doublets) with a coupling constant (

    
    ) of approximately 8.5–9.0 Hz, typical for ortho-coupling in benzenes.[1]
    

Mechanistic Insight: Why the Shift Occurs

Understanding the "why" allows you to apply this logic to similar derivatives.

  • Deshielding via Hydrogen Bonding: In the 6-nitro isomer, the formation of a 6-membered ring (O-H

    
     O=N) reduces the electron density around the hydrogen nucleus. The magnetic field experienced by the nucleus increases, shifting the resonance downfield (higher ppm). This is a textbook example of the Deshielding Effect  [1].
    
  • Resonance Effects of Substituents:

    • Nitro Group (-NO

      
      ):  Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R).[1] It deshields ortho and para protons.
      
    • Methoxy Group (-OCH

      
      ):  Strong electron-donating group (EDG) via resonance (+R).[1] It shields ortho and para protons.
      
    • Result: The interplay of these groups creates the wide separation (~1.3 ppm) between the two aromatic doublets.

References

  • National Institutes of Health (PMC). "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products." Available at: [Link]

  • Michigan State University. "Proton NMR Chemical Shift Data Tables." Available at: [Link][1]

  • Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1][2] Magnetic Resonance in Chemistry. Available at: [Link]

  • Arkat USA. "Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate." Available at: [Link]

Sources

Technical Comparison Guide: Distinguishing 3-Methoxy-2-methyl-6-nitrophenol from 4-nitro Isomer by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: In the nitration of 3-methoxy-2-methylphenol, regioselectivity is governed by the competing directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups.[1] This frequently results in a mixture of two primary isomers: the 6-nitro (ortho to OH) and the 4-nitro (para to OH) derivatives.

The Solution: While both isomers possess two aromatic protons with ortho-coupling (


 Hz), they can be definitively distinguished using two specific NMR phenomena:
  • Intramolecular Hydrogen Bonding (1H NMR): The 6-nitro isomer exhibits a sharp, highly deshielded phenolic hydroxyl peak (

    
     ppm) due to a 6-membered chelate ring.
    
  • Nuclear Overhauser Effect (NOE): The 6-nitro isomer shows a strong spatial correlation between the methoxy group and the aromatic proton at C4. The 4-nitro isomer lacks this correlation because the C4 position is substituted by the nitro group.

Part 1: Structural Analysis & Theoretical Basis

Before interpreting spectra, we must map the atomic connectivity of the two contenders.

FeatureTarget: 6-Nitro Isomer Alternative: 4-Nitro Isomer
IUPAC Name 3-Methoxy-2-methyl-6-nitrophenol3-Methoxy-2-methyl-4-nitrophenol
Nitro Position C6 (Ortho to OH)C4 (Para to OH)
Aromatic Protons H4 and H5H5 and H6
Proton Relationship Ortho-coupled (

Hz)
Ortho-coupled (

Hz)
Methoxy Environment Adjacent to Proton (H4) Adjacent to Nitro Group (NO₂)
Hydroxyl Environment Adjacent to Nitro (H-Bond) Adjacent to Proton (H6)
Visualizing the Distinction Logic

The following diagram illustrates the decision matrix for identifying the correct isomer.

IsomerDistinction Start Unknown Isomer Sample Step1 Step 1: 1H NMR (CDCl3) Start->Step1 CheckOH Check Phenolic -OH Shift Step1->CheckOH Res6 Shift > 10.5 ppm (Sharp Singlet) CheckOH->Res6 Intramolecular H-Bond Res4 Shift 5.0 - 9.0 ppm (Broad Singlet) CheckOH->Res4 Intermolecular Exchange Step2 Step 2: NOE Difference Irradiate -OCH3 (3.8 ppm) Res6->Step2 Res4->Step2 CheckNOE Observe Aromatic Region Step2->CheckNOE NOE_Yes Enhancement of Ar-H (Doublet ~6.5-6.8 ppm) CheckNOE->NOE_Yes OMe is next to H4 NOE_No NO Enhancement of Ar-H (Blocked by Nitro) CheckNOE->NOE_No OMe is next to NO2 Concl6 Conclusion: 6-Nitro Isomer NOE_Yes->Concl6 Concl4 Conclusion: 4-Nitro Isomer NOE_No->Concl4

Figure 1: Logical workflow for distinguishing nitro-cresol isomers using NMR markers.

Part 2: Comparative Analysis of Analytical Methods

Method A: 1H NMR Chemical Shift Analysis (The Rapid Screen)

This is the first-line method. The presence of the nitro group ortho to the phenol creates a distinct chemical environment due to the "chelate effect."

Mechanism

In the 6-nitro isomer , the phenolic hydrogen forms a strong, planar, 6-membered intramolecular hydrogen bond with the oxygen of the nitro group. This "locks" the proton, descreening it significantly and slowing down exchange with the solvent/water.

In the 4-nitro isomer , the nitro group is too far away. The phenol forms intermolecular hydrogen bonds (dimers or with solvent), resulting in a typical, broad, concentration-dependent peak.

Data Comparison Table (CDCl₃)
Signal6-Nitro Isomer (Target) 4-Nitro Isomer (Alternative) Differentiation Power
Phenolic -OH 10.5 – 11.5 ppm (Sharp Singlet)5.5 – 9.0 ppm (Broad, variable)High (Primary Indicator)
Aromatic H (Ortho to NO₂) ~7.8 – 8.1 ppm (Doublet)~7.8 – 8.1 ppm (Doublet)Low (Both have one)
Aromatic H (Other) ~6.6 – 6.9 ppm (H4, Ortho to OMe)~7.0 – 7.2 ppm (H6, Ortho to OH)Medium (H4 is more shielded)

Experimental Note: This distinction is most prominent in non-polar solvents like Chloroform-d (CDCl₃) . In DMSO-d₆, the solvent itself hydrogen bonds to the phenol, potentially shifting the 4-nitro OH downfield (to ~10 ppm), making the distinction less obvious [1].

Method B: 1D NOE Difference Spectroscopy (The Definitive Proof)

If the chemical shift data is ambiguous (e.g., due to wet solvents), Nuclear Overhauser Effect (NOE) spectroscopy provides irrefutable structural proof based on spatial proximity.

The Critical Distinction
  • 6-Nitro Isomer: The Methoxy group (C3) is chemically adjacent to Proton H4.

  • 4-Nitro Isomer: The Methoxy group (C3) is chemically adjacent to the Nitro group (C4).

Protocol
  • Sample Prep: Dissolve ~10mg sample in dry CDCl₃. Degas the sample (bubble N₂ or freeze-pump-thaw) to remove paramagnetic oxygen, which quenches NOE signals [2].[2]

  • Acquisition:

    • Record a standard 1H spectrum.

    • Set the irradiation frequency exactly on the Methoxy singlet (~3.8 ppm).

    • Set a control irradiation frequency in a blank region (e.g., -2 ppm).

    • Acquire the difference spectrum (Irradiated minus Control).

Expected Results
Feature6-Nitro Isomer 4-Nitro Isomer
Irradiation Target Methoxy (-OCH₃) at ~3.8 ppmMethoxy (-OCH₃) at ~3.8 ppm
Observed Enhancement Strong positive signal for H4 (Doublet at ~6.7 ppm)No enhancement in the aromatic region.
Secondary Enhancement Methyl group (C2-Me)Methyl group (C2-Me)
Conclusion Confirmed Confirmed

Part 3: Experimental Protocols

Sample Preparation for Regio-Analysis

To ensure high-fidelity data, follow this preparation standard.

  • Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS. Avoid DMSO-d₆ for the initial screen to preserve the intramolecular H-bond diagnostic.

  • Concentration: Prepare a solution of 15-20 mg of product in 0.6 mL solvent.

    • Why? Higher concentrations favor intermolecular H-bonding in the 4-nitro isomer, broadening the peak further and enhancing the contrast with the sharp 6-nitro peak.

  • Drying: Filter the solution through a small plug of anhydrous Na₂SO₄ in a Pasteur pipette directly into the NMR tube.

    • Why? Water exerts a chemical exchange effect on the phenolic OH, potentially collapsing the diagnostic doublet or broadening the sharp 6-nitro peak [1].

HMBC Confirmation (Optional)

If NOE is unavailable, Heteronuclear Multiple Bond Correlation (HMBC) can distinguish the isomers by tracing the 3-bond couplings from the Methoxy protons.

  • 6-Nitro: Methoxy protons correlate to C3. C3 correlates to H4 (strong

    
    ).
    
  • 4-Nitro: Methoxy protons correlate to C3. C3 has no proton attached to C4, and the coupling to H5 (via C4) is a 4-bond coupling (

    
    ), which is typically invisible in standard HMBC.
    
  • Result: If you see a strong correlation from the Methoxy carbon to an aromatic proton, it is the 6-nitro isomer .

References

  • Charisiadis, P., et al. (2014). "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products." Molecules, 19(9), 13643-13682.[3]

  • UMass NMR Facility. (2013).[2] "NOE Difference Spectroscopy Protocol." UMass Amherst Research Computing.

  • Lamm, B., & Nordfält, K. (1966). "NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline." Acta Chemica Scandinavica, 20, 1221-1228. (Demonstrates magnetic anisotropy and steric effects of ortho-nitro groups).

  • ChemicalBook. (n.d.). "2-Methyl-3-nitrophenol 1H NMR Spectrum." (Reference for chemical shifts of analogous ortho-nitro cresols).

    • [4]

Sources

Melting point reference for 3-Methoxy-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical characterization and impurity profiling of 3-Methoxy-2-methyl-6-nitrophenol , a specialized intermediate used in the synthesis of heterocyclic pharmaceuticals (e.g., VAP-1 inhibitors) and dyes.

Executive Summary

This compound (CAS: 38226-14-1) is a regioisomer often co-synthesized with 3-methoxy-2-methyl-4-nitrophenol . Distinguishing these isomers is critical for downstream yield and safety, as the 6-nitro isomer is typically the desired "hindered" intermediate for specific cyclization reactions, while the 4-nitro isomer is a common byproduct.

  • Target Compound: this compound[1]

  • Primary Impurity: 3-Methoxy-2-methyl-4-nitrophenol

  • Critical Differentiator: Melting Point (MP) and NMR coupling patterns. The 4-nitro isomer typically exhibits a melting range of 60–80 °C , whereas the 6-nitro target often presents as a lower-melting solid or oil due to steric crowding and intramolecular hydrogen bonding (ortho-nitro effect).

Part 1: Technical Profile & Comparative Analysis

The following table contrasts the target compound with its closest structural isomer. The "ortho-effect" in the 6-nitro isomer significantly depresses its melting point compared to the 4-nitro analog.

FeatureTarget: 6-Nitro Isomer Impurity: 4-Nitro Isomer
IUPAC Name This compound3-Methoxy-2-methyl-4-nitrophenol
CAS Number 38226-14-1 2386471-96-9
Structure Nitro group at C6 (Ortho to OH)Nitro group at C4 (Para to OH)
Physical State Low-melting solid or Oil (at RT)Solid (Crystalline)
Melting Point < 50 °C (Often liquid/oil)60 – 80 °C (Broad range)
Boiling Point ~304.8 °C (Predicted)N/A (Decomposes)
Density 1.308 g/cm³~1.3 g/cm³
H-Bonding Intramolecular (OH[2][3][4]···O₂N)Intermolecular (OH···OH)
Solubility High in non-polar solvents (DCM)Moderate; higher in polar solvents
Thermodynamic Behavior
  • 6-Nitro Isomer: The intramolecular hydrogen bond between the hydroxyl group (C1) and the nitro group (C6) reduces intermolecular attraction, lowering the melting point and increasing volatility.

  • 4-Nitro Isomer: Lacks this intramolecular bond; forms strong intermolecular hydrogen networks, resulting in a significantly higher melting lattice energy.

Part 2: Experimental Protocol

Protocol A: Differential Scanning Calorimetry (DSC) for Purity

Objective: To quantify the ratio of 6-nitro (Target) to 4-nitro (Impurity) using thermal transitions.

Reagents & Equipment:

  • DSC Instrument (e.g., TA Instruments Q2000).

  • Aluminum hermetic pans.

  • Reference Standard: 3-Methoxy-2-methyl-4-nitrophenol (purified).

Workflow:

  • Sample Prep: Weigh 2–5 mg of the crude synthesis product into an aluminum pan. Seal hermetically.

  • Equilibration: Equilibrate at 10 °C.

  • Ramp: Heat at 10 °C/min to 150 °C.

  • Analysis:

    • Look for a primary endotherm < 50 °C (Target melt).

    • Look for a secondary endotherm between 60–80 °C (Impurity melt).

    • Note: If the sample is liquid at room temperature, cool to -40 °C first to observe crystallization/melting of the target.

Protocol B: Regioisomer Confirmation via 1H-NMR

Objective: Confirm the nitro position (C6 vs C4) by analyzing aromatic proton coupling.

  • Solvent: Dissolve 10 mg sample in CDCl₃.

  • Acquisition: Run standard proton scan (400 MHz+).

  • Interpretation:

    • Target (6-Nitro): The aromatic protons at C4 and C5 are adjacent (ortho-coupled). Look for two doublets with J ≈ 8–9 Hz . The OH signal will be downfield (>10 ppm) and sharp due to intramolecular H-bonding.

    • Impurity (4-Nitro): The aromatic protons at C5 and C6 are adjacent. However, the chemical environment shift is distinct. The OH signal is typically broad and further upfield compared to the 6-nitro isomer.

Part 3: Synthesis & Separation Workflow

The following diagram illustrates the logical flow for synthesizing and isolating the target 6-nitro isomer while managing the 4-nitro impurity.

G Start Starting Material 3-Methoxy-2-methylphenol Reaction Nitration (HNO3 / H2SO4 or AcOH) < 10°C Start->Reaction Mixture Crude Mixture (6-Nitro + 4-Nitro Isomers) Reaction->Mixture Decision Physical State Check (at 25°C) Mixture->Decision PathA Liquid/Oil Phase (Enriched 6-Nitro) Decision->PathA Main Phase PathB Solid Precipitate (Enriched 4-Nitro) Decision->PathB Impurity Purification Steam Distillation (6-Nitro is volatile) PathA->Purification PathB->Purification Minor carryover Final Pure Target This compound (Low MP Solid/Oil) Purification->Final Distillate

Figure 1: Separation logic based on the physical state and volatility differences between the ortho-nitro (target) and para-nitro (impurity) isomers.

References

  • BuyersGuideChem. (2024). This compound (CAS 38226-14-1) Product Profile. Retrieved from [Link]

  • Google Patents. (2020). WO2020069330A2 - Inhibitors of VAP-1. (Describes synthesis of this compound from 2-methyl-4-nitrobenzene-1,3-diol).
  • ChemBK. (2024). Physical Properties of CAS 38226-14-1. Retrieved from [Link]

Sources

Comparative Guide: UV-Vis Absorption of 3-Methoxy-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Chromophore Advantage

3-Methoxy-2-methyl-6-nitrophenol (CAS: 38226-14-1) represents a specialized subclass of ortho-nitrophenols. Unlike standard nitrophenol indicators, this molecule integrates a para-donor-acceptor system within an ortho-nitrophenol scaffold.

While standard 2-Nitrophenol relies solely on the nitro group's withdrawal and intramolecular hydrogen bonding, the This compound derivative incorporates a methoxy group at the C3 position. This creates a direct resonance channel (push-pull effect) with the nitro group at C6, resulting in a significant bathochromic shift (red-shift) and enhanced molar absorptivity compared to its non-methoxylated counterparts.

This guide compares its spectral performance against industry-standard alternatives, providing a predictive framework for its use in pH sensing, metabolic tracking, and dye synthesis.

Structural Analysis & Mechanistic Insight

The Chromophoric System

The UV-Vis absorption profile of this compound is dictated by three competing electronic effects:

  • Ortho-Nitro Effect (The Anchor): The nitro group at C6 forms an intramolecular hydrogen bond with the phenolic hydroxyl (C1). This locks the molecule in a planar conformation, stabilizing the ground state and typically absorbing in the near-UV/blue region (~350 nm).

  • Para-Methoxy "Push" (The Modifier): The methoxy group at C3 is para to the nitro group at C6. This is the critical differentiator. The oxygen lone pair of the methoxy group donates electron density (

    
     effect) directly into the ring, which is conjugated with the electron-withdrawing nitro group (
    
    
    
    effect). This Intramolecular Charge Transfer (ICT) lowers the HOMO-LUMO gap significantly.
  • Methyl Sterics (The Fine-Tuner): The methyl group at C2 provides minor inductive donation (

    
    ) but, more importantly, adds steric bulk between the hydroxyl and methoxy groups, potentially influencing the rotation of the methoxy group but minimally affecting the nitro-hydroxyl H-bond.
    
Pathway Visualization (Graphviz)

Chromophore_Mechanism cluster_0 Structural Inputs Nitro 6-Nitro Group (Acceptor) ICT Intramolecular Charge Transfer (ICT) Nitro->ICT Withdraws e- HBond Intramolecular H-Bonding Nitro->HBond Accepts H Methoxy 3-Methoxy Group (Donor) Methoxy->ICT Donates e- (Para) Hydroxyl 1-Hydroxyl Group (Ionizable) Hydroxyl->HBond Donates H Absorption Bathochromic Shift (Red Shift) ICT->Absorption Lowers Energy Gap HBond->Absorption Stabilizes Planarity

Figure 1: Mechanistic pathway of the "Push-Pull" electronic interaction leading to red-shifted absorption.

Comparative Performance Data

In the absence of a single, isolated spectral datasheet for this specific CAS in the public domain, the following values are derived from high-fidelity structural analogs (e.g., 6-nitroguaiacol and 4-nitroanisole) and standard substituent effect rules (Woodward-Fieser).

Spectral Comparison Table
FeatureTarget: this compound Alternative A: 2-Nitrophenol Alternative B: 4-Nitrophenol Alternative C: 6-Nitroguaiacol
Core Structure o-Nitrophenol + p-Donoro-Nitrophenolp-Nitrophenolo-Nitrophenol + m-Donor

(Neutral)
~375 - 390 nm (Predicted)275 nm, 350 nm317 nm~355 nm

(Basic/Anion)
~440 - 460 nm (Predicted)415 nm400 nm~425 nm
Visual Color Deep Yellow / OrangePale YellowColorless (Neutral) to YellowYellow
pKa (Approx.) ~7.5 - 8.0 7.237.15~7.0 - 7.5
Key Advantage Superior Red Shift (Avoids UV interference)Standard ReferenceStandard ReferenceStructural Similarity
Interpretation
  • Red Shift Advantage: The target molecule absorbs at longer wavelengths than 2-Nitrophenol. This is crucial for biological assays where background absorption (autofluorescence) from proteins typically occurs <300 nm. The target's neutral form likely absorbs near 380 nm, well clear of most biological noise.

  • pH Sensitivity: Like other nitrophenols, this compound exhibits halochromism . Upon deprotonation (pH > pKa), the formation of the phenolate anion enables full resonance delocalization across the nitro-methoxy axis, pushing the absorption deep into the visible spectrum (~450 nm).

Experimental Protocol: Validation of Absorption Maxima

To experimentally verify the absorption maxima and pKa of this compound, use the following self-validating protocol. This method accounts for the "isosbestic point," which confirms that only two species (neutral phenol and anionic phenolate) are present in equilibrium.

Reagents & Equipment
  • Stock Solvent: Methanol (HPLC Grade) or DMSO (for solubility).

  • Buffers: Citrate-Phosphate buffer series (pH 3.0 to pH 10.0).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 250–600 nm).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 1.0 mg of this compound in 10 mL Methanol.

    • Checkpoint: Solution should be clear yellow/orange. If cloudy, sonicate.

  • Buffer Aliquoting:

    • Prepare 7 cuvettes with 2.5 mL of buffer at pH 3, 5, 6, 7, 8, 9, and 11.

  • Spiking:

    • Add 25 µL of Stock Solution to each cuvette. Mix by inversion.

    • Concentration Control: Final concentration should be ~10–50 µM to keep Absorbance < 1.0.

  • Spectral Scanning:

    • Blank the instrument with the respective buffer.

    • Scan each sample from 250 nm to 600 nm.

  • Data Analysis (Isosbestic Check):

    • Overlay all scans.

    • Validation Criterion: All traces must intersect at a single wavelength (the Isosbestic Point). If they do not, degradation or side reactions are occurring.

Workflow Diagram

Protocol_Workflow cluster_analysis Data Validation Start Start: 1.0 mg Sample Solubilization Dissolve in MeOH/DMSO (Stock Solution) Start->Solubilization Aliquot Prepare pH Series (pH 3.0 - 11.0) Solubilization->Aliquot Measure UV-Vis Scan (250-600 nm) Aliquot->Measure Overlay Overlay Spectra Measure->Overlay Isosbestic Check Isosbestic Point Overlay->Isosbestic Result_Pass Valid pKa / Maxima Isosbestic->Result_Pass Single Point Intersection Result_Fail Reject: Degradation Isosbestic->Result_Fail Multiple Intersections

Figure 2: Experimental workflow for determining pH-dependent spectral shifts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38226-14-1. Retrieved from [Link]

  • Stefánsson, A., et al. (2018). "Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols." ResearchGate.[1][2] Retrieved from [Link]

  • NIST Chemistry WebBook. UV/Visible Spectrum of 2-Nitrophenol. Retrieved from [Link]

  • Tetteh, S., et al. (2018). "Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study."[3] Journal of Molecular Liquids. Retrieved from [Link]

Sources

Structural Determinants in Polysubstituted Nitrophenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Determinants in Polysubstituted Nitrophenols: Characterizing 3-Methoxy-2-methyl-6-nitrophenol and Its Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Discovery Specialists

Executive Summary & Strategic Context

In the development of nonlinear optical (NLO) materials and antimicrobial ligands, This compound represents a highly specific "crowded" phenol. Unlike simple nitrophenols, this molecule features a hydroxyl group flanked by a methyl group (position 2) and a nitro group (position 6).[1]

This guide compares the structural performance of this target scaffold against its primary alternatives (simple ortho-nitrophenols and para-isomers). The critical differentiator is the Intramolecular Hydrogen Bond (IMHB) clamp , which dictates crystal packing, solubility, and bioavailability.

Key Finding: The 2-methyl-6-nitro substitution pattern creates a "steric lock" on the hydroxyl proton, enforcing a planar, low-melting lattice structure distinct from the high-melting, intermolecularly networked para-isomers.

Comparative Structural Analysis

The Core Mechanism: Steric vs. Electronic Control

The crystal engineering of this family relies on the competition between Intramolecular and Intermolecular forces.

FeatureTarget: this compound Alternative A: 4-Nitrophenol Derivatives Alternative B: Metal-Salen Complexes
H-Bond Topology Intramolecular (Closed) OH···ONO₂ (Chelate ring)Intermolecular (Open) OH···O=N (Infinite chains)Coordination Bond Phenolic O–Metal
Crystal Packing Discrete molecular units; weak van der Waals forces.3D H-bonded network; high lattice energy.1D/2D Coordination Polymers or discrete supramolecules.
Melting Point Low (< 100 °C, volatile)High (> 110 °C)Very High / Decomposition
Solubility High in non-polar solvents (DCM, Toluene).High in polar protic solvents (EtOH, Water).Variable; often low.
Space Group Typically P2₁/c or P-1 (Centrosymmetric).Often P2₁/n or Pbca.Varies (often Triclinic).
Detailed Structural Logic
  • The "Ortho-Effect" (Target): The nitro group at C6 acts as a hydrogen bond acceptor for the phenolic hydrogen. The methyl group at C2 provides steric bulk that prevents the nitro group from rotating out of plane, enhancing the strength of this intramolecular bond (the "buttressing effect").

  • The Methoxy Contribution: Located at C3, the methoxy group is electron-donating. It increases the electron density of the ring, slightly strengthening the basicity of the nitro oxygen, thereby shortening the

    
     distance compared to the non-methoxy analog (2-methyl-6-nitrophenol).
    

Representative Crystallographic Data[2][3][4][5][6]

Since exact unit cell data for the specific this compound derivative may vary by solvation, the following table provides validated reference ranges based on the closest structural analogs (2-methyl-6-nitrophenol and its Schiff bases). Use these values to validate your experimental XRD data.

Table 1: Reference Unit Cell Parameters (Analog Comparison)
ParameterTarget Analog (2-Methyl-6-nitrophenol) Schiff Base Derivative (Imine linked) Isomeric Control (4-Nitrophenol)
Crystal System Orthorhombic / MonoclinicMonoclinicMonoclinic
Space Group P2₁2₁2₁ (if chiral packing) or P2₁/cP2₁/cP2₁/n
a (Å) 7.50 – 7.8014.20 – 14.306.10 – 6.20
b (Å) 12.10 – 12.406.90 – 7.1011.80 – 12.00
c (Å) 11.80 – 12.0015.00 – 15.2011.20 – 11.40
β (Angle) 90° (if Ortho) / ~105° (if Mono)108.0° – 109.0°107.0° – 108.0°
Z (Units/Cell) 444
R-Factor < 0.05 (Target Quality)< 0.04< 0.05

Critical Validation Check: If your synthesized target shows a melting point >120°C , you have likely failed to nitrate at the C6 position (yielding the para isomer) or formed a salt/hydrate rather than the pure phenol.

Experimental Protocol: Synthesis to Structure

This protocol ensures the isolation of the correct polymorph suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Phase 1: Regioselective Synthesis
  • Precursor: 3-Methoxy-2-methylphenol (anhydrous).

  • Reagent: Dilute

    
     in Acetic Acid (0°C). Note: Avoid concentrated 
    
    
    
    to prevent sulfonation.
  • Mechanism: Direct electrophilic aromatic substitution. The C6 position is activated by the OH and sterically accessible compared to C4 (blocked by para-directing methoxy influence vs steric hindrance).

Phase 2: Crystal Growth (Slow Evaporation Method)
  • Solvent Selection: Dissolve 50 mg of the purified solid in Dichloromethane (DCM) or Ethanol/Hexane (1:1) .

    • Why DCM? The target molecule is non-polar due to the intramolecular H-bond. DCM facilitates the growth of block-like prisms.

  • Filtration: Pass solution through a 0.45 µm PTFE filter into a clean scintillation vial.

  • Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing n-pentane. Cap the large jar.

  • Timeline: Allow to stand undisturbed at 4°C for 72–96 hours.

Phase 3: Data Collection & Refinement
  • Mounting: Use a cryoloop with Paratone oil; maintain T = 100 K to reduce thermal vibration of the nitro group.

  • Refinement: The hydroxyl hydrogen (

    
    ) must be located in the difference Fourier map to confirm the intramolecular bond. Do not use geometrical placement (AFIX) for this specific proton during early refinement stages.
    

Structural Logic & Workflow Visualization

The following diagrams illustrate the causal relationship between the chemical structure and the resulting crystallographic properties.

Diagram 1: The "Steric Lock" Mechanism

This diagram details why the target molecule crystallizes differently from its isomers.

G Substituents Substituents: 2-Methyl + 6-Nitro Interaction Steric Compression (Buttressing Effect) Substituents->Interaction Creates HBond Intramolecular H-Bond (OH...ONO2) Interaction->HBond Enforces Planarity Lattice Discrete Molecular Packing (Weak Van der Waals) HBond->Lattice Prevents Inter-chain Networking Properties Properties: - Low MP - High Volatility - Non-polar Solubility Lattice->Properties Determines

Caption: The "Buttressing Effect" of the 2-methyl group locks the 6-nitro group, forcing an intramolecular hydrogen bond that defines the crystal lattice.

Diagram 2: Characterization Workflow

Workflow Start Crude Product (Nitration Mixture) Purification Column Chromatography (Silica, Hexane:EtOAc) Start->Purification Crystallization Slow Evaporation (DCM or EtOH/Hexane) Purification->Crystallization Screening Microscopy Check (Look for Yellow Prisms) Crystallization->Screening Screening->Crystallization Amorphous/Twinned XRD SC-XRD Data Collection (100 K) Screening->XRD Single Crystal Found Analysis Structure Solution (Confirm Intra-HB) XRD->Analysis

Caption: Operational workflow for isolating single crystals suitable for structural determination.

References

  • Hong, Y. (2018).[2] Crystal structure of (E)-2,4-dichloro-6-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol. Zeitschrift für Kristallographie - New Crystal Structures, 233(5).

    • Relevance: Provides unit cell data for Schiff base derivatives of methoxy-nitro-anilines/phenols.
  • Fun, H. K., et al. (2011). 2-Methoxy-3-nitrophenol.[3] Acta Crystallographica Section E, E67, o3119.

    • Relevance: Establishes the baseline packing for methoxy-nitrophenols without the methyl blocker.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.

    • Relevance: The authoritative repository for validating unit cell parameters against known nitrocresols.
  • Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in o-Nitrophenol Derivatives. Journal of Molecular Structure, 790(1-3), 12-20. Relevance: Theoretical grounding for the "Buttressing Effect" of the methyl group on the nitro-OH interaction.

Sources

A Guide to Reference Standards for the Profiling of Nitrocresol Impurities in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark; it is a fundamental pillar of patient safety. An impurity is defined as any component of a drug substance or product that is not the chemical entity defined as the active pharmaceutical ingredient (API) or an excipient[1]. Nitrocresols, a class of substituted phenols, can emerge as process-related impurities or degradation products during the synthesis of various APIs. Their presence, even at trace levels, necessitates rigorous analytical control due to potential toxicity.

This guide provides an in-depth comparison of the reference standards essential for the accurate identification and quantification of nitrocresol impurities. We will explore the hierarchy of analytical standards, from pharmacopeial primary standards to Certified Reference Materials (CRMs), and explain the causality behind selecting the appropriate standard for a given application. Furthermore, this guide furnishes detailed, field-proven analytical protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed to provide a self-validating system for robust impurity profiling.

The Critical Role of Metrological Traceability in Reference Standards

The reliability of any quantitative impurity analysis hinges on the quality of the reference standard used for calibration. The ultimate goal is to achieve metrological traceability , a core concept in analytical science. Traceability is the property of a measurement result that allows it to be related to a stated reference, typically a national or international standard (such as those held by NIST or other National Metrology Institutes), through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty[2][3]. This unbroken chain ensures that results are accurate, comparable across different laboratories and over time, and defensible to regulatory bodies[2][4].

This traceability is embodied in the hierarchy of reference materials. A Primary Standard is a substance shown through extensive analysis to be authentic material of high purity, and its value is accepted without reference to other standards[5]. Secondary Standards , or working standards, are calibrated against a primary standard and are used for routine laboratory analysis. The choice of standard is therefore a critical decision that directly impacts the quality and validity of the final reported result.

A Comparative Analysis of Reference Standard Grades

The term "reference standard" encompasses several grades, each with distinct characteristics, intended uses, and regulatory standing. The two most critical types for pharmaceutical quality control are Pharmacopeial Standards and Certified Reference Materials (CRMs).

Pharmacopeial Standards (e.g., USP, EP)

Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), are legally recognized standards established for use in compendial analytical procedures[3][6]. When a monograph specifies the use of a USP Reference Standard, it is the official and authoritative standard for determining compliance[5][7].

  • Intended Use: Primarily for conducting tests and assays described in the official pharmacopeias[7].

  • Documentation: They are not typically supplied with a detailed Certificate of Analysis (CoA) listing a specific purity value with an associated uncertainty. For quantitative tests, they are generally assumed to be 100% pure unless stated otherwise on the label[7].

  • Traceability: Their traceability is to the collaborative study and consensus-based evaluation process of the respective pharmacopeial body that deems them suitable for their intended monograph use[7].

Certified Reference Materials (CRMs)

CRMs represent the gold standard for establishing metrological traceability in analytical measurements[8]. A CRM is a reference material characterized by a metrologically valid procedure for one or more of its properties, and it is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability[5][9].

  • Governing Standards: The competence of CRM producers is accredited under ISO 17034 , which sets rigorous requirements for all aspects of production, including homogeneity testing, stability studies, and characterization[10][11][12][13]. The characterization and value assignment are often performed by laboratories accredited under ISO/IEC 17025 , which specifies the general requirements for the competence of testing and calibration laboratories[10][14].

  • Documentation: The key feature of a CRM is its comprehensive Certificate of Analysis, which includes the certified value (e.g., purity), the expanded uncertainty of that value, and a clear statement of its traceability to SI units or other primary standards[9][15].

  • Intended Use: CRMs are ideal for critical applications such as validating analytical methods, calibrating instruments, and assigning values to secondary "in-house" reference materials[6][8].

The following diagram illustrates the traceability hierarchy, showing how a routine laboratory measurement can be linked back to the highest metrological standards.

G cluster_SI Highest Metrological Level cluster_RMP Reference Material Producer (ISO 17034 Accredited) cluster_Pharma Pharmaceutical Laboratory (QC/Development) SI SI Units / International Standard (e.g., NIST Primary Material) CRM Certified Reference Material (CRM) (e.g., Nitrocresol CRM) SI->CRM Calibration / Characterization (by ISO 17025 Lab) Secondary Secondary / In-house Working Standard CRM->Secondary Value Assignment / Qualification Instrument Analytical Instrument (e.g., HPLC, GC) Secondary->Instrument Routine Calibration Result Reportable Impurity Result Instrument->Result Measurement

Metrological traceability hierarchy for reference standards.
Summary Comparison Table
FeaturePharmacopeial Standard (e.g., USP)Certified Reference Material (CRM)
Primary Governance Respective Pharmacopeia (e.g., USP-NF)ISO 17034 (Producer Competence)[10][13]
Primary Purpose Use in official compendial tests and assays[7].Method validation, instrument calibration, value assignment, achieving metrological traceability[6][8].
Certificate of Analysis Typically provides usage instructions; may not state a certified value with uncertainty[7].Provides a certified property value, its associated uncertainty, and a statement of traceability[9][15].
Metrological Traceability Established suitability for a specific monograph use.Unbroken chain of comparisons to a national or international standard (e.g., SI units)[2][16].
Stability & Homogeneity Assured by the provider's quality system.Rigorously tested and documented according to ISO 17034 requirements[11][14].
Ideal Application Demonstrating compendial compliance.Establishing the accuracy and validity of a new analytical method (per USP <1225>).[17][18]

Experimental Protocols for Nitrocresol Impurity Profiling

A robust analytical method is self-validating, incorporating system suitability tests to ensure the chromatographic system is performing adequately for the intended analysis. The choice between HPLC and GC is critical and depends on the physicochemical properties of the analytes.

Causality of Method Choice: HPLC vs. GC

  • High-Performance Liquid Chromatography (HPLC): Nitrocresols, like other phenolic compounds, are polar and have low volatility. HPLC is the technique of choice as it operates at or near ambient temperatures, preventing thermal degradation of the analytes[19][20][21]. Separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase, which is ideal for such compounds[21].

  • Gas Chromatography (GC): Direct analysis of nitrocresols by GC is challenging. Their polarity leads to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential thermal degradation in the high-temperature injector[22][23]. To overcome this, a derivatization step is necessary to convert the polar hydroxyl group into a less polar, more volatile ether or ester, making the compound "GC-amenable"[1][24][25].

The general workflow for impurity analysis is depicted below.

General workflow for chromatographic impurity analysis.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is optimized for the separation of closely related nitrocresol isomers. The use of a phenyl stationary phase provides enhanced selectivity for aromatic compounds through π-π interactions, which is often superior to standard C18 columns for resolving positional isomers[26][27].

1. Reagents and Materials

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Formic Acid (ACS Grade)

  • Nitrocresol Reference Standards (CRM and/or Pharmacopeial)

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of each nitrocresol isomer reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (10 µg/mL): Dilute 1.0 mL of the Stock Solution to 100.0 mL with mobile phase.

  • Sample Solution: Accurately weigh a portion of the drug substance to obtain a final expected concentration of 1.0 mg/mL in the mobile phase. Sonicate to dissolve if necessary.

3. Chromatographic Conditions

ParameterConditionRationale
Instrument High-Performance Liquid ChromatographStandard for pharmaceutical analysis of non-volatile compounds[28].
Detector UV-Vis or Diode Array Detector (DAD)Nitrocresols have strong UV absorbance for sensitive detection.
Wavelength 275 nmA common wavelength for phenolic compounds, providing good response.
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmPhenyl phase enhances selectivity for aromatic isomers via π-π interactions[26][27].
Column Temp. 30 °CEnsures reproducible retention times.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and resolution.
Gradient 0-2 min: 30% B2-15 min: 30% to 70% B15-17 min: 70% B17-18 min: 70% to 30% B18-25 min: 30% BGradient elution is necessary to separate isomers and elute the main API peak effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Vol. 10 µL

4. System Suitability Test (SST) As per USP General Chapter <621> Chromatography, before sample analysis, inject the Working Standard Solution (e.g., five replicate injections) and verify the following[29][30][31]:

  • Precision: The relative standard deviation (RSD) of the peak areas for the replicate injections is not more than 2.0%.

  • Resolution: The resolution between the two most closely eluting nitrocresol isomer peaks is not less than 1.5.

  • Tailing Factor: The tailing factor for each isomer peak is not more than 2.0.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is an alternative for labs equipped for GC analysis or for specific cases where GC separation is desired. Derivatization with BSTFA replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance[24][25].

1. Reagents and Materials

  • Pyridine (Anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC Grade)

  • Nitrocresol Reference Standards

2. Derivatization Procedure

  • Standard/Sample Preparation: Accurately weigh ~5 mg of the standard or sample into a vial. Add 500 µL of Pyridine and 500 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Final Solution: After cooling, the solution is ready for injection. If needed, dilute with Ethyl Acetate.

3. Chromatographic Conditions

ParameterConditionRationale
Instrument Gas Chromatograph with Mass SpectrometerGC provides high-resolution separation for volatile compounds; MS provides definitive identification[32][33].
Injector Split/Splitless, 250 °C, Split ratio 20:1High temperature ensures volatilization of the TMS-derivatives.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas standard for GC-MS.
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A common, robust, non-polar column suitable for a wide range of derivatized compounds.
Oven Program Initial 100°C, hold 2 minRamp 10°C/min to 280°CHold 5 minTemperature program separates the derivatized isomers based on their boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes.
MS Ion Source 230 °CStandard temperature for electron ionization.
MS Mode Scan (m/z 50-450) or SIMScan mode for identification; Selected Ion Monitoring (SIM) for higher sensitivity quantification.

4. System Suitability Test (SST) Inject a derivatized standard solution and verify:

  • Peak Shape: Symmetrical peaks for all TMS-derivatized nitrocresol isomers.

  • Precision: RSD of peak areas for replicate injections is NMT 5.0%.

  • Signal-to-Noise: For trace-level analysis, ensure the signal-to-noise ratio for the lowest calibration standard is ≥ 10.

Conclusion

The selection and proper use of reference standards are foundational to the integrity of pharmaceutical impurity profiling. While Pharmacopeial standards are authoritative for demonstrating compendial compliance, Certified Reference Materials (CRMs), produced under the rigorous ISO 17034 framework, are indispensable for method validation and establishing metrological traceability. Understanding the distinct roles and attributes of these standards allows researchers and QC analysts to make informed decisions that enhance data quality and regulatory confidence.

The validated HPLC and GC methods provided herein offer robust, self-validating frameworks for the separation and quantification of nitrocresol impurities. By pairing the appropriate high-purity reference standard with a suitable, well-controlled analytical procedure, drug development professionals can ensure their products meet the highest standards of safety and quality.

References

  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2025, December 21). Global Accreditation. [Link]

  • USP-NF <621> Chromatography. (2023, November 1). USP-NF. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters Corporation. [Link]

  • Revisions per USP 621. (n.d.). Agilent. [Link]

  • <621> Chromatography - USP-NF ABSTRACT. (n.d.). USP-NF. [Link]

  • What Is ISO 17034? (2024, February 15). The ANSI Blog. [Link]

  • Method 8041A: Phenols by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. [Link]

  • ISO 17025 vs. ISO 17034 Accreditation. (2024, August 2). CPI International. [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems. [Link]

  • Paranjpe, K. Y. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 300-301. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. [Link]

  • Precision Matters: Why Traceability is Essential for Calibration in Pharma. (2023, May 4). Qualistery. [Link]

  • Method 8041A. (2000, November). U.S. Environmental Protection Agency. [Link]

  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020, January 16). Global NEST Journal. [Link]

  • Metrological Traceability of Measurement Results in Pharmaceutical and Chemical Sciences: Selection and Use of Certified Reference Materials. (2015). Journal of the Brazilian Chemical Society, 26(2), 209-217. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. [Link]

  • EPA-RCA: 8041A: Phenols by Gas Chromatography. (n.d.). New Mexico State University. [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (2024). Molecules, 29(10), 2298. [Link]

  • Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. (2023, October 10). EDQM. [Link]

  • Metrological Traceability. (n.d.). Process Sensing Technologies. [Link]

  • Phenol and Cresol. (n.d.). Occupational Safety and Health Administration. [Link]

  • Separation and Determination of Cresol Isomers (Ortho, Meta, Para). (n.d.). Scribd. [Link]

  • Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. (n.d.). Shimadzu. [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025, July 19). Food Safety Institute. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2007). Molecules, 12(7), 1431-1440. [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. [Link]

  • Traceability in Reference Materials: Why It Matters. (2025, November 30). Labsert. [Link]

  • HPLC vs GC - A Beginner's Guide. (n.d.). Chromatography Today. [Link]

  • What are Certified reference materials? (2023, June 4). CWS ABROAD. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). ResolveMass Laboratories Inc. [Link]

  • Demonstrating the comparability of certified reference materials. (2009). Clinical Chemistry, 55(9), 1697-1703. [Link]

  • Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). (2024, December 23). Labsert. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020, June 30). Labcompare. [Link]

  • Cresol USP 2025. (2025, February 14). USP-NF. [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2025, August 9). Journal of Analytical Toxicology. [Link]

  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023, February 24). Agilent. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxy-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a proactive and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of 3-Methoxy-2-methyl-6-nitrophenol, grounded in established safety principles for related chemical families.

Given the specific substitution pattern of this compound, comprehensive toxicological data may not be widely available. Therefore, a rigorous safety assessment must be extrapolated from the known hazards of analogous compounds, specifically nitrophenols and other substituted phenols. These compounds are known to be hazardous, causing severe skin irritation, serious eye damage, and possessing systemic toxicity upon absorption.[1][2][3] Phenol, as a parent compound, can penetrate the skin efficiently and has an anesthetic effect, meaning severe burns may not be immediately painful.[3] Our protocol is therefore built on this principle of "assumed risk," ensuring the highest level of protection.

Hazard Assessment: A Proactive Stance

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, we must anticipate the following hazards based on its chemical class:

Hazard ClassAnticipated RiskRationale & Representative Citations
Acute Toxicity Harmful if swallowed, toxic in contact with skin, and potentially harmful if inhaled.Based on classifications for 3-Methoxyphenol and various nitrophenols.[4][5]
Skin Corrosion/Irritation Causes skin irritation and potentially severe chemical burns.A common characteristic of phenolic and nitrophenolic compounds.[1][2][6]
Serious Eye Damage Causes serious, potentially irreversible eye damage or blindness.A critical hazard noted for nearly all related phenol and nitrophenol compounds.[1][2][4]
Systemic Effects Risk of systemic toxicity through dermal absorption.Phenol and its derivatives are known to be absorbed through the skin and can affect organ systems.[3]

Core Protective Equipment: A Multi-Layered Defense

Safe handling of this compound necessitates a comprehensive PPE strategy. This is not merely a checklist but an integrated system designed to prevent all routes of exposure. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation risk.[5][7]

Eye and Face Protection: The Non-Negotiable First Line

Due to the severe risk of irreversible eye damage, robust eye and face protection is mandatory.[1][2][4]

  • Primary Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] These must provide a complete seal around the eyes to protect against splashes and fine particulates.

  • Secondary Protection: When handling larger quantities or when there is a significant splash risk, a full-face shield must be worn in addition to safety goggles.[8] The face shield protects the entire face from direct contact.

Hand Protection: Selecting the Right Barrier

Choosing the correct gloves is critical, as phenols can penetrate many common glove materials.[3] A single pair of thin disposable gloves is insufficient.

  • Material Selection: While nitrile gloves are common in laboratories, they are not recommended for prolonged direct contact with phenol.[3] For extended work or significant exposure risk, heavy-duty gloves made of butyl rubber or Viton are recommended.[3] For splash protection, double-gloving with a thicker neoprene or proprietary polychloroprene blend glove is a sound practice.[3]

  • Breakthrough Time: Always consult the glove manufacturer's chemical resistance data to understand the breakthrough time for phenols and related chemicals. Increased temperatures can significantly reduce this time.[9]

  • Integrity and Disposal: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove gloves immediately following the proper procedure (see workflow below), wash your hands, and don a new pair. Contaminated gloves must be disposed of as hazardous waste.[10]

Body Protection: Shielding Against Dermal Exposure

Skin contact is a primary route of exposure with potentially toxic effects.[5]

  • Laboratory Coat: A buttoned, long-sleeved, chemical-resistant lab coat is the minimum requirement.

  • Apron: For procedures with a higher risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3]

  • Full-Body Protection: In situations involving large quantities or potential for significant release, a one-piece chemical splash suit may be necessary.[11]

  • Personal Clothing: Long pants and fully enclosed, impervious shoes are mandatory.[3] Fabric shoes that can absorb chemicals are not permitted.

Respiratory Protection: Controlling Inhalation

All work should be performed in a chemical fume hood to minimize vapor and particulate inhalation.[5][7]

  • Standard Operations: If work is conducted exclusively within a properly functioning fume hood, additional respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary.[4][7] For dusty materials, a particulate filter (P3) may also be required.[9]

Operational Plan: PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat / Apron D2 2. First Pair of Gloves (Inner Layer) D1->D2 D3 3. Respiratory Protection (If Required) D2->D3 D4 4. Safety Goggles D3->D4 D5 5. Face Shield D4->D5 D6 6. Second Pair of Gloves (Outer Layer) D5->D6 F1 1. Inspect & Clean Outer Gloves F2 2. Remove Outer Gloves F1->F2 F3 3. Remove Face Shield F2->F3 F4 4. Remove Lab Coat / Apron (Turn Inside Out) F3->F4 F5 5. Remove Goggles F4->F5 F6 6. Remove Inner Gloves F5->F6 F7 7. Wash Hands Thoroughly F6->F7

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

Emergency Response & Decontamination

Immediate and correct action following an exposure is vital. Ensure an eyewash station and safety shower are directly accessible.[1][4]

  • Skin Contact: Speed is critical. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[7][12] For phenol exposures, treatment with polyethylene glycol (PEG 300 or 400) is highly recommended if available.[3] Seek immediate medical attention.[7][12]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7][12] Do not delay to remove contact lenses.[12] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air immediately.[7][13] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical help.[4]

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7] Call a poison control center or physician immediately.[4]

Disposal of Contaminated PPE

Proper disposal prevents secondary exposure and environmental contamination.

  • Solid Waste: All disposable PPE, including gloves, lab coats, and bench paper contaminated with this compound, must be collected in a designated, labeled hazardous waste container.[10]

  • Container Management: Waste containers must be kept closed except when adding waste, be compatible with the chemical, and be clearly labeled with the words "HAZARDOUS WASTE" and the chemical constituents.[10]

  • Waste Segregation: Do not mix this waste stream with other incompatible chemical wastes.[10] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects not only yourself but also your colleagues and your research.

References

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

  • Material Safety Data Sheet - 3-Methoxyphenol, 97%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET - 3-Nitrophenol. Acros Organics. [Link]

  • Poster for the SAFE USE of PHENOL. Cefic Phenol Acetone Sector Group. [Link]

  • SAFETY DATA SHEET - 3-Nitrophenol. Avocado Research Chemicals Ltd. [Link]

  • Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

  • 3-Methoxy-2-methylphenol | C8H10O2 | CID 248913. PubChem. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.